2,4-Bis(trifluoromethyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h1-3H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXIIQGMMJQZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371128 | |
| Record name | 2,4-Bis(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53130-45-3 | |
| Record name | 2,4-Bis(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53130-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Bis(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53130-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)benzamide is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the benzamide scaffold significantly influences its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known chemical properties, structure, and plausible synthetic approaches for this compound, compiled from available scientific literature and chemical databases.
Chemical Properties and Structure
This compound, with the molecular formula C₉H₅F₆NO, is a solid at room temperature. The trifluoromethyl groups at the 2- and 4-positions of the benzene ring are strong electron-withdrawing groups, which impact the reactivity and electronic properties of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅F₆NO | --INVALID-LINK-- |
| Molecular Weight | 257.13 g/mol | --INVALID-LINK-- |
| Melting Point | 163-167 °C (for 3,5-isomer) | Commercial supplier data for the related 3,5-isomer. Specific data for the 2,4-isomer is not consistently reported. |
| Boiling Point | Not available | Data not found in the public domain. |
| Solubility | Not available | Specific solubility data in common solvents has not been formally published. General solubility is expected in polar organic solvents. |
| Appearance | White to off-white crystalline powder (inferred) | General appearance for similar benzamide compounds. |
Experimental Protocols: Synthesis of this compound
General Method 1: From 2,4-Bis(trifluoromethyl)benzoic Acid
This is a common and straightforward method for the preparation of primary amides from carboxylic acids. The process involves the activation of the carboxylic acid, followed by amidation.
Step 1: Activation of the Carboxylic Acid
2,4-Bis(trifluoromethyl)benzoic acid is converted to a more reactive acyl chloride.
-
Reagents: 2,4-Bis(trifluoromethyl)benzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure: 2,4-Bis(trifluoromethyl)benzoic acid is dissolved in a dry, inert solvent such as dichloromethane (DCM) or toluene. A slight excess of thionyl chloride or oxalyl chloride is added dropwise, along with a catalytic amount of DMF. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (SO₂ or CO and CO₂) ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2,4-bis(trifluoromethyl)benzoyl chloride.
Step 2: Amidation
The resulting acyl chloride is reacted with an ammonia source to form the amide.
-
Reagents: 2,4-Bis(trifluoromethyl)benzoyl chloride, concentrated aqueous ammonia (NH₄OH) or ammonia gas (NH₃).
-
Procedure: The crude 2,4-bis(trifluoromethyl)benzoyl chloride is dissolved in a dry, inert solvent (e.g., DCM, THF). The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia is added dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for a period to ensure complete reaction. The product is then isolated by extraction and purified by recrystallization or column chromatography.
General Method 2: Hydrolysis of 2,4-Bis(trifluoromethyl)benzonitrile
This method involves the partial hydrolysis of a nitrile to the corresponding primary amide.
-
Reagents: 2,4-Bis(trifluoromethyl)benzonitrile, a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium hydroxide) with a co-solvent.
-
Procedure for Acid-Catalyzed Hydrolysis: 2,4-Bis(trifluoromethyl)benzonitrile is treated with concentrated sulfuric acid, often with gentle heating. The reaction is carefully monitored to prevent over-hydrolysis to the carboxylic acid. Upon completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed, and purified.
-
Procedure for Base-Catalyzed Hydrolysis: The nitrile is refluxed in a solution of a base, such as sodium hydroxide, in an aqueous alcohol mixture. The reaction conditions (temperature, time, and concentration of the base) need to be carefully controlled to favor the formation of the amide over the carboxylate salt. Work-up typically involves neutralization and extraction of the product.
Visualizations
Logical Relationship Diagram: General Synthesis of this compound
The following diagram illustrates the two general synthetic pathways described above.
Caption: General synthetic routes to this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public scientific literature regarding the biological activity and any associated signaling pathways for this compound. While some structurally related bis(trifluoromethyl)benzamide derivatives have been investigated as potential inhibitors of the Cholesteryl Ester Transfer Protein (CETP), which plays a role in cholesterol metabolism, no such activity has been explicitly reported for the 2,4-isomer.[1][2][3]
The trifluoromethyl groups are known to enhance drug-like properties, and benzamides are a common scaffold in pharmacologically active molecules. Therefore, it is plausible that this compound could be a subject of interest in drug discovery programs. However, without experimental data, any discussion of its biological effects or mechanisms of action would be speculative.
Conclusion
This compound is a chemical entity with potential applications in medicinal chemistry and materials science, largely inferred from the properties of its constituent functional groups. While its fundamental physicochemical properties like molecular formula and weight are well-established, more detailed experimental data on solubility and reactivity are needed. The synthesis can be approached through standard organic chemistry transformations, although specific optimized protocols are not yet published. The biological activity of this specific isomer remains an open area for investigation. This guide provides a foundational understanding of this compound for researchers and professionals in related fields, highlighting the current state of knowledge and identifying areas for future research.
References
- 1. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl...: Ingenta Connect [ingentaconnect.com]
- 2. zuj.edu.jo [zuj.edu.jo]
- 3. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [gynecology.orscience.ru]
Spectroscopic and Spectrometric Characterization of Trifluoromethylated Benzamides: An Analytical Overview
Introduction
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for key trifluoromethylated benzamide analogs, specifically 2-(trifluoromethyl)benzamide and 4-(trifluoromethyl)benzamide. Due to a lack of available experimental data for 2,4-Bis(trifluoromethyl)benzamide, this document focuses on its constituent isomers to provide valuable comparative analytical data for researchers, scientists, and professionals in drug development. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data are also detailed.
Methodologies and Experimental Protocols
The acquisition of spectroscopic and spectrometric data for benzamide derivatives follows standardized protocols to ensure accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for obtaining NMR spectra involves dissolving a few milligrams of the analyte in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[1]
-
¹H NMR and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1] For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). For ¹³C NMR, the solvent peak is often used as a secondary reference.
-
Sample Preparation: The sample is dissolved in the appropriate deuterated solvent to a concentration of approximately 5-10 mg/mL. The solution is then transferred to an NMR tube.
-
Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C{¹H} spectra. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For complex structures, two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed to aid in structural elucidation.
Infrared (IR) Spectroscopy
IR spectra are commonly recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For the KBr pellet method, the sample is ground with spectroscopic grade KBr and pressed into a thin disc.[2] The Nujol mull technique involves grinding the sample with a mulling agent to form a paste that is then placed between salt plates.[2]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument.[3]
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1 mg/mL or less).[4] The solution is then introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which aids in confirming the elemental composition.[3]
Spectroscopic Data of Analogous Compounds
The following tables summarize the available spectroscopic data for 2-(trifluoromethyl)benzamide and 4-(trifluoromethyl)benzamide.
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2-(Trifluoromethyl)benzamide | - | Data not available in search results |
| 4-(Trifluoromethyl)benzamide | DMSO-d₆ | 10.48 (s, 1H), 8.15 (d, J = 8.1 Hz, 2H), 7.92 (d, J = 8.3 Hz, 2H), 7.79 (d, J=7.7 Hz, 2H), 7.39 (t, J=7.8 Hz, 2H), 7.12 (t, J=7.4 Hz, 1H)[3] |
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)benzamide | - | Data not available in search results |
| 4-(Trifluoromethyl)benzamide | - | Data not available in search results |
Table 3: IR Spectroscopy Data
| Compound | Method | Key Absorption Bands (cm⁻¹) |
| 2-(Trifluoromethyl)benzamide | - | Data not available in search results |
| 4-(Trifluoromethyl)benzamide | Film | 3326, 2923, 1641, 1540, 1451, 1376, 1259, 802, 727, 694[3] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| 2-(Trifluoromethyl)benzamide | - | Data not available in search results | Data not available in search results |
| 4-(Trifluoromethyl)benzamide | HRMS | 212.1075 | 212.1074[3] |
Workflow for Spectroscopic Analysis
The logical flow of acquiring and interpreting spectroscopic data for the characterization of a novel compound like this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
The Trifluoromethylated Benzamide Scaffold: A Versatile Modulator of Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl group into the benzamide scaffold has emerged as a powerful strategy in modern medicinal chemistry, yielding a diverse array of potent and selective modulators of critical biological pathways. The unique physicochemical properties conferred by the trifluoromethyl moiety, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity, have enabled the development of compounds targeting a range of therapeutic areas, including oncology, immunology, and neurology. This technical guide provides a comprehensive overview of the mechanisms of action of trifluoromethylated benzamides, focusing on their roles as inhibitors of the Hedgehog signaling pathway, modulators of the Kv1.3 potassium ion channel, and inhibitors of histone deacetylases (HDACs). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising chemical space.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. Several trifluoromethylated benzamides have been identified as potent inhibitors of this pathway, primarily by targeting the G-protein coupled receptor Smoothened (SMO).
Mechanism of Action
In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits the activity of SMO. Upon binding of Hedgehog to PTCH, this inhibition is relieved, allowing SMO to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors. Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. Trifluoromethylated benzamides have been shown to bind to and inhibit the function of SMO, thereby blocking the downstream activation of GLI and suppressing tumor growth.[1][2][3]
Quantitative Data: Inhibition of Hedgehog Signaling
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| Compound 13d | Hedgehog Pathway | Gli-luciferase reporter | 1.44 | NIH 3T3 | [4] |
| Vismodegib (GDC-0449) | SMO | Bodipy-cyclopamine binding | 3 | - | [1] |
| HH-1 | SMO | Gli-luciferase reporter | <100 | NIH 3T3 | [1] |
| HH-13 | SMO | Gli-luciferase reporter | <100 | NIH 3T3 | [1] |
| HH-20 | SMO | Gli-luciferase reporter | <100 | NIH 3T3 | [1] |
Experimental Protocol: Gli-Luciferase Reporter Assay
This assay is widely used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI.[5][6][7][8]
Materials:
-
NIH 3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter (for normalization).
-
Complete Culture Medium (CCM): DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
-
Low-Serum Culture Medium (LCCM): DMEM supplemented with 0.5% FBS.
-
Sonic Hedgehog (Shh)-conditioned medium or purified Shh protein.
-
Test compounds (trifluoromethylated benzamides).
-
Dual-Luciferase Reporter Assay System.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed NIH 3T3-Gli-Luc cells in a 96-well plate at a density of 2.5 x 104 cells/well in CCM and incubate overnight at 37°C and 5% CO2 until confluent.
-
Serum Starvation: Carefully replace the CCM with LCCM and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in LCCM. Add the diluted compounds to the cells and incubate for 1-2 hours.
-
Pathway Activation: Add Shh-conditioned medium or a final concentration of 100 ng/mL purified Shh protein to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 24-30 hours at 37°C and 5% CO2.
-
Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Modulation of the Kv1.3 Potassium Ion Channel
The voltage-gated potassium channel Kv1.3 plays a critical role in the regulation of T-lymphocyte activation and proliferation.[9][10] Blockade of Kv1.3 leads to membrane depolarization, which attenuates the calcium signaling required for T-cell activation, making it an attractive target for the treatment of autoimmune diseases. Trifluoromethylated benzamides have been developed as potent and selective blockers of the Kv1.3 channel.
Mechanism of Action
Kv1.3 channels are tetrameric proteins that form a potassium-selective pore in the cell membrane. Upon membrane depolarization, the channel opens, allowing potassium ions to flow out of the cell, which helps to maintain the negative resting membrane potential. This potential is crucial for the sustained influx of calcium required for T-cell activation. Trifluoromethylated benzamides are thought to bind within the pore of the Kv1.3 channel, physically occluding the passage of potassium ions and thereby inhibiting channel function.[11] This leads to T-cell membrane depolarization and suppression of the immune response.
Quantitative Data: Inhibition of Kv1.3 Channel
| Compound | Assay | IC50 (nM) | Cell Line | Reference |
| trans-18 | Whole-cell patch-clamp | 122 | HEK293 | [12] |
| trans-16 | Whole-cell patch-clamp | 166 | HEK293 | [12] |
| cis-14i | Whole-cell patch-clamp | 326 | - | [10] |
| cis-14d | Whole-cell patch-clamp | 505 | - | [10] |
| PAC (cyclohexyl-substituted benzamide) | 86Rb-flux | 270 | - | [11] |
| trans-N-propylcarbamoyloxy-PAC | 86Rb-flux | 50 | - | [11] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in live cells.[12][13][14][15][16]
Materials:
-
Cells expressing Kv1.3 channels (e.g., HEK293 cells stably expressing Kv1.3 or primary T-lymphocytes).
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
Test compounds (trifluoromethylated benzamides).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Inverted microscope.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips in a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Current Recording: Clamp the cell membrane at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit Kv1.3 currents.
-
Compound Application: Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Data Acquisition: Record Kv1.3 currents in the presence of the compound until a steady-state block is achieved.
-
Data Analysis: Measure the peak current amplitude at each compound concentration. Calculate the percentage of current inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Inhibition of Histone Deacetylases (HDACs)
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. HDACs are often overexpressed in cancer cells, leading to aberrant gene expression and tumor progression. Trifluoromethyl ketones, a class of compounds that can be derived from trifluoromethylated benzamides, have been identified as potent HDAC inhibitors.[17][18][19]
Mechanism of Action
HDAC enzymes contain a zinc ion in their active site that is essential for catalysis. The trifluoromethyl ketone moiety of these inhibitors is thought to act as a zinc-binding group. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the ketone carbonyl, which, upon binding to the active site zinc, is believed to exist in a hydrated gem-diol form. This hydrated ketone mimics the tetrahedral transition state of the deacetylation reaction, leading to potent and often slow-binding inhibition of the enzyme.[20] Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[21]
Quantitative Data: Inhibition of HDACs
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| 10c (TFPA) | Growth Inhibition | Cytotoxicity | 9.14 | HCT116 | [17] |
| 20 (TFMK) | HDACs | - | submicromolar | HT1080, MDA 435 | [19] |
| 4 (TFMK) | HDAC4 | Fluorometric | 0.0051 | - | [22] |
| 4 (TFMK) | HDAC7 | Fluorometric | 0.0047 | - | [22] |
| 4 (TFMK) | HDAC8 | Fluorometric | 0.230 | - | [22] |
Experimental Protocol: Fluorometric HDAC Activity Assay
This assay measures HDAC activity by detecting the deacetylation of a fluorogenic substrate.[23][24][25][26][27]
Materials:
-
Recombinant human HDAC enzyme.
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A).
-
Test compounds (trifluoromethyl ketones).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add the HDAC Assay Buffer, the test compound at various concentrations (or DMSO for control), and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Development: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal. Incubate at room temperature for 15-20 minutes.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Other Therapeutic Applications
The versatility of the trifluoromethylated benzamide scaffold extends to other therapeutic areas, including the development of agents for neurological disorders and anti-inflammatory drugs.
-
Neurological Disorders: Certain trifluoromethylated benzamides have been investigated for their potential in treating neurological conditions. For instance, some compounds have shown antidepressant-like effects in preclinical models, potentially through modulation of the serotonergic system.[28][29][30]
-
Anti-inflammatory Activity: The anti-inflammatory properties of benzamides are also an area of active research. Some trifluoromethylated derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[31][32][33]
While the mechanisms of action in these areas are still under investigation for many trifluoromethylated benzamides, the initial findings highlight the broad therapeutic potential of this chemical class.
Conclusion
Trifluoromethylated benzamides represent a highly valuable and versatile class of compounds with diverse mechanisms of action. Their ability to potently and selectively modulate key biological targets such as SMO in the Hedgehog pathway, the Kv1.3 ion channel, and HDAC enzymes underscores their significance in modern drug discovery. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this promising scaffold for the development of novel therapeutics.
References
- 1. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Benzamide derivatives as blockers of Kv1.3 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of the chemical space of benzamide-based voltage-gated potassium channel KV1.3 inhibitors [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]
- 16. sophion.com [sophion.com]
- 17. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Trifluoromethyl ketones as inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 21. Inhibition and mechanism of HDAC8 revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 24. resources.novusbio.com [resources.novusbio.com]
- 25. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 26. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. webhome.auburn.edu [webhome.auburn.edu]
- 33. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 2,4-Bis(trifluoromethyl)benzamide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-bis(trifluoromethyl)benzamide scaffold is a unique and promising pharmacophore in modern medicinal chemistry. The presence of two trifluoromethyl groups on the benzamide core significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides an in-depth analysis of the current research on the biological activities of this compound derivatives, with a focus on their potential as anticancer and anti-trypanosomal agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development in this area.
Anticancer Activity: Targeting Glioblastoma through HSP27 Inhibition
Recent studies have identified this compound derivatives as potent inhibitors of Heat Shock Protein 27 (HSP27), a molecular chaperone implicated in the survival and therapeutic resistance of cancer cells. In glioblastoma (GBM), a particularly aggressive form of brain cancer, HSP27 plays a crucial role in stabilizing the androgen receptor (AR), which has been identified as a potential therapeutic target. Inhibition of HSP27 leads to the degradation of AR, thereby suppressing tumor growth.
Quantitative Data: Anti-proliferative Activity in Glioblastoma Cell Lines
The anti-proliferative effects of a series of N-(3-((benzyl)oxy)-4-(methylsulfonamido)phenyl)-2,4-bis(trifluoromethyl)benzamide derivatives were evaluated against two human glioblastoma cell lines, U87 and T98G. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | R1 Substitution | U87 IC50 (µM) | T98G IC50 (µM) |
| 1 | 2,5-Dimethoxy | 2.65 ± 0.50 | >10 |
| 18 | 2,5-Dimethoxy | >10 | >10 |
| 4 | 4-Fluoro | 0.035 ± 0.005 | 0.042 ± 0.006 |
| 26 | 4-Trifluoromethyl | 0.023 ± 0.003 | 0.029 ± 0.004 |
Note: The above data is a representation of findings from cited research. For complete datasets, refer to the original publications.
Signaling Pathway: HSP27 Inhibition in Glioblastoma
The following diagram illustrates the proposed mechanism of action for this compound derivatives in glioblastoma cells. By inhibiting HSP27, these compounds disrupt the chaperone's ability to stabilize the androgen receptor, leading to AR degradation and subsequent suppression of tumor cell proliferation and survival.
Experimental Protocols
-
Cell Seeding: Glioblastoma cells (U87 or T98G) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives (typically ranging from 0.01 to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Cell Lysis: Glioblastoma cells are treated with the test compounds for the desired time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Androgen Receptor and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The density of the bands is quantified using image analysis software, and the expression level of AR is normalized to the loading control.
Anti-trypanosomal Activity
Derivatives of this compound have also shown promise as agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), or sleeping sickness. The mechanism of action is believed to involve the disruption of tubulin polymerization, a critical process for the parasite's survival and replication.
Quantitative Data: In Vitro Anti-trypanosomal and Cytotoxicity Profile
A series of imidamide analogs, including a derivative containing the this compound moiety, were evaluated for their in vitro activity against Trypanosoma brucei and for their cytotoxicity against mammalian cells (e.g., mouse macrophage cells and human embryonic kidney cells).
| Compound ID | Core Structure | T. brucei IC50 (nM) | Mammalian Cell Cytotoxicity (IC50 in µM) |
| 10 | This compound | 100 - 500 | >10 |
| 25 | Di-imidamide analog | 1 | >10 |
Note: The data presented is a summary from the cited literature. Compound 10 contains the this compound core. Compound 25 is a related, highly potent analog. For detailed structures and full datasets, please refer to the primary research articles.[1]
Proposed Mechanism: Inhibition of Tubulin Polymerization
The anti-trypanosomal effect of these compounds is attributed to their ability to interfere with the dynamics of microtubule formation in the parasite. By inhibiting tubulin polymerization, these derivatives disrupt essential cellular processes such as cell division and motility, ultimately leading to parasite death.
Experimental Protocols
-
Parasite Culture: Trypanosoma brucei brucei trypomastigotes are cultured in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal calf serum and other necessary components.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the culture medium.
-
Assay Setup: The parasite culture is diluted to a specific density and dispensed into 96-well plates. The serially diluted compounds are then added to the wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48 to 72 hours.
-
Viability Assessment: A viability reagent, such as resazurin, is added to each well. After a further incubation period, the fluorescence (or absorbance) is measured using a plate reader.
-
Data Analysis: The percentage of parasite viability is calculated relative to untreated control wells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The research highlighted in this guide demonstrates the potential of these derivatives in oncology, specifically in the treatment of glioblastoma through the inhibition of HSP27, and in parasitology as anti-trypanosomal agents that target tubulin polymerization.
Future research should focus on optimizing the potency and pharmacokinetic properties of these lead compounds. Structure-activity relationship (SAR) studies will be crucial in designing new analogs with improved efficacy and reduced off-target effects. Furthermore, a deeper investigation into the precise molecular interactions with their respective targets will aid in the rational design of next-generation inhibitors. The exploration of other potential biological activities of this versatile scaffold is also a promising avenue for future drug discovery efforts.
References
2,4-Bis(trifluoromethyl)benzamide: An In-Depth Technical Guide for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but specific binding to a biological target. The subsequent optimization of these initial hits, often guided by structural biology, can lead to the development of highly potent and selective drug candidates.
This technical guide focuses on 2,4-bis(trifluoromethyl)benzamide, a fluorinated aromatic compound with potential as a valuable fragment for drug discovery campaigns. The incorporation of two trifluoromethyl (CF₃) groups onto the benzamide scaffold imparts unique physicochemical properties that can be advantageous for target engagement and pharmacokinetic profiles. The electron-withdrawing nature of the CF₃ groups can influence the acidity of the amide proton and the overall electronic distribution of the molecule, potentially leading to specific interactions with protein targets. Furthermore, the lipophilicity and metabolic stability of drug candidates are often enhanced by the presence of trifluoromethyl moieties.
While the benzamide core is a common motif in many approved drugs, and the utility of trifluoromethyl groups in medicinal chemistry is well-established, specific public domain data on this compound as a screening fragment is limited. This guide, therefore, will provide a comprehensive overview of its chemical properties, potential applications based on the characteristics of its constituent parts, and general experimental protocols relevant to its use in FBDD.
Physicochemical Properties of this compound
The successful application of a fragment in a drug discovery program is highly dependent on its physicochemical properties. These properties influence its solubility, permeability, and how it interacts with biological targets. Key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₆NO | PubChem[1] |
| Molecular Weight | 257.13 g/mol | PubChem[1] |
| CAS Number | 53130-45-3 | PubChem[1] |
| Appearance | White to off-white crystalline powder | Generic Supplier Data |
| XLogP3 | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Note: Some data, such as precise solubility and melting point, may vary between suppliers and batches.
The "Rule of Three" is a set of guidelines often used to define a good fragment. These guidelines suggest a molecular weight under 300 Da, a LogP of 3 or less, no more than 3 hydrogen bond donors, and no more than 3 hydrogen bond acceptors. This compound generally aligns well with these principles, making it a suitable candidate for inclusion in a fragment library.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common method involves the amidation of the corresponding acyl chloride.
General Synthetic Workflow:
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis via Acyl Chloride
-
Acyl Chloride Formation: 2,4-Bis(trifluoromethyl)benzoic acid is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction is typically monitored by techniques like TLC or GC-MS until the starting material is consumed. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2,4-bis(trifluoromethyl)benzoyl chloride.
-
Amidation: The crude acyl chloride is dissolved in an appropriate aprotic solvent (e.g., DCM, THF). The solution is then added dropwise to a cooled (0 °C) and stirred solution of concentrated ammonium hydroxide or a solution of ammonia gas in a suitable solvent. The reaction is highly exothermic and should be controlled carefully. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction mixture is typically quenched with water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Application in Fragment-Based Drug Discovery
The utility of this compound as a fragment lies in its potential to form specific interactions with a variety of biological targets. The benzamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the trifluoromethyl groups can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, and can also increase the lipophilicity of the fragment, potentially leading to interactions with hydrophobic pockets in a protein's binding site.
Potential Biological Targets:
While specific targets for this compound are not extensively documented, benzamide-containing molecules have shown activity against a wide range of targets, including:
-
Enzymes: Proteases, kinases, and polymerases where the amide group can mimic a peptide bond.
-
G-protein coupled receptors (GPCRs): Where the aromatic rings and functional groups can interact with specific residues in the transmembrane domains.
-
Ion channels: By blocking the channel pore or allosterically modulating its function.
The presence of two trifluoromethyl groups could enhance binding to targets with fluorine-philic regions or where increased lipophilicity is favorable for binding.
Experimental Protocols for Fragment Screening
The initial step in utilizing this compound in a drug discovery campaign is to screen it against a biological target of interest. Due to the typically weak binding affinity of fragments, sensitive biophysical techniques are required for detection.
1. Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
References
An In-depth Technical Guide on the Solubility and Stability of 2,4-Bis(trifluoromethyl)benzamide in Organic Solvents
This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the principles and practices for evaluating the solubility and stability of 2,4-Bis(trifluoromethyl)benzamide. The unique structure of this compound, featuring two trifluoromethyl groups, is known to significantly influence its physicochemical properties, making such evaluations critical for its application in pharmaceutical synthesis and formulation.[1]
Data Presentation
Quantitative data for solubility and stability are crucial for comparing the performance of a compound in different solvent systems and under various conditions. The following tables provide a standardized format for presenting such data.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Example: Acetone | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| Example: Ethanol | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| Example: Dichloromethane | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| Example: Ethyl Acetate | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available |
Table 2: Stability of this compound in an Organic Solvent Under Stress Conditions
| Stress Condition | Solvent System | Duration (hours) | Initial Concentration (mg/mL) | Remaining Compound (%) | Degradation Products Identified |
| Example: 50°C | Methanol/Water | 24 | Data Not Available | Data Not Available | Data Not Available |
| 48 | Data Not Available | Data Not Available | Data Not Available | ||
| Example: UV Light (254 nm) | Acetonitrile | 24 | Data Not Available | Data Not Available | Data Not Available |
| 48 | Data Not Available | Data Not Available | Data Not Available | ||
| Example: pH 9 | Ethanol/Buffer | 24 | Data Not Available | Data Not Available | Data Not Available |
| 48 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
1. Isothermal Shake-Flask Method for Solubility Determination
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
-
Materials:
-
This compound (purity ≥98%)
-
Selected organic solvents (HPLC grade)
-
Thermostatic shaker bath
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C).
-
Shake the vial for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
The solubility is then calculated based on the concentration and dilution factor.
-
2. Stress Testing for Stability Assessment
Stress testing is performed to evaluate the intrinsic stability of a compound by subjecting it to conditions more severe than those it is likely to encounter during storage and use.
-
Materials:
-
This compound
-
Selected organic solvents
-
pH buffers
-
Temperature-controlled oven
-
Photostability chamber with UV and visible light sources
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)
-
-
Procedure:
-
Prepare stock solutions of this compound in the chosen organic solvents.
-
For thermal stability, place vials of the solution in a temperature-controlled oven at elevated temperatures (e.g., 50°C, 70°C).
-
For photostability, expose vials of the solution to controlled UV and visible light in a photostability chamber.
-
For hydrolytic stability, mix the stock solution with acidic, neutral, and basic buffer solutions.
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw samples.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Use a PDA or MS detector to identify any degradation products formed.
-
The stability is reported as the percentage of the compound remaining at each time point.
-
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Solubility Determination by Isothermal Shake-Flask Method.
Caption: General Workflow for Stability Assessment under Stress Conditions.
References
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Synthesis of 2,4-Bis(trifluoromethyl)benzamide
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and historical development of the synthesis of 2,4-bis(trifluoromethyl)benzamide, a crucial intermediate in modern drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the core synthetic pathways, experimental protocols, and quantitative data associated with the preparation of this highly valuable compound.
Introduction: The Significance of Trifluoromethylated Benzamides
Core Synthetic Pathways
The synthesis of this compound can be achieved through several strategic pathways, primarily revolving around the formation of a key precursor, 2,4-bis(trifluoromethyl)benzoic acid, or the hydrolysis of 2,4-bis(trifluoromethyl)benzonitrile. These precursors are themselves synthesized from more readily available starting materials.
Pathway 1: From 2,4-Bis(trifluoromethyl)benzoic Acid
This pathway involves the initial synthesis of 2,4-bis(trifluoromethyl)benzoic acid, followed by its conversion to the corresponding benzamide.
Pathway 2: From 2,4-Bis(trifluoromethyl)benzonitrile
An alternative route proceeds through the synthesis of 2,4-bis(trifluoromethyl)benzonitrile, which is then hydrolyzed to the target benzamide.
Experimental Protocols
The following are detailed experimental methodologies for the key transformations in the synthesis of this compound, based on established procedures for analogous compounds.
Synthesis of 2,4-Bis(trifluoromethyl)benzoic Acid
Step 1: Grignard Reagent Formation and Carboxylation of 2,4-Bis(trifluoromethyl)bromobenzene
To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) and a crystal of iodine are added. The flask is gently heated under a stream of nitrogen. Anhydrous tetrahydrofuran (THF) is added, followed by a small amount of a solution of 2,4-bis(trifluoromethyl)bromobenzene (1.0 eq) in THF to initiate the reaction. Once the Grignard reaction has started, the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours. The flask is then cooled in an ice bath, and dry carbon dioxide gas is bubbled through the solution for several hours until the reaction is complete. The reaction is quenched by the slow addition of 1 M hydrochloric acid.
Synthesis of this compound from 2,4-Bis(trifluoromethyl)benzoic Acid
Step 2a: Formation of 2,4-Bis(trifluoromethyl)benzoyl Chloride
2,4-Bis(trifluoromethyl)benzoic acid (1.0 eq) is suspended in dichloromethane containing a catalytic amount of N,N-dimethylformamide (DMF). Oxalyl chloride (1.1 eq) is added dropwise to the suspension at room temperature. The reaction mixture is stirred for 2-3 hours, or until the evolution of gas ceases and a clear solution is obtained. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2,4-bis(trifluoromethyl)benzoyl chloride.
Step 2b: Amidation of 2,4-Bis(trifluoromethyl)benzoyl Chloride
The crude 2,4-bis(trifluoromethyl)benzoyl chloride is dissolved in a suitable solvent such as THF or dichloromethane and cooled in an ice bath. Aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
Synthesis of this compound from 2,4-Bis(trifluoromethyl)benzonitrile
Step 1: Hydrolysis of 2,4-Bis(trifluoromethyl)benzonitrile
2,4-Bis(trifluoromethyl)benzonitrile (1.0 eq) is added to a solution of sodium hydroxide (2.0 eq) in a mixture of water and a co-solvent such as ethanol or DMSO. The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature and acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key synthetic steps, compiled from analogous reactions reported in the literature.
| Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Grignard & Carboxylation | 2,4-Bis(trifluoromethyl)bromobenzene | Mg, CO₂ | THF | 65 (reflux) | 2-4 | 70-85 |
| Acid Chloride Formation | 2,4-Bis(trifluoromethyl)benzoic acid | (COCl)₂ or SOCl₂ | CH₂Cl₂ | Room Temp. | 2-3 | >95 (crude) |
| Amidation | 2,4-Bis(trifluoromethyl)benzoyl chloride | NH₄OH | THF | 0 - Room Temp. | 1-2 | 85-95 |
| Nitrile Hydrolysis | 2,4-Bis(trifluoromethyl)benzonitrile | NaOH, H₂O | Ethanol/H₂O | 100 (reflux) | 4-6 | 80-90 |
Table 1: Summary of Reaction Conditions and Yields
Logical Workflow for Synthesis Route Selection
The choice of synthetic pathway often depends on the availability of starting materials, scalability, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate synthetic route.
Conclusion
The synthesis of this compound represents a significant achievement in the field of medicinal chemistry, providing a valuable scaffold for the development of novel therapeutics. While the exact historical origins of its first synthesis may be embedded within the broader progress of fluorine chemistry, the logical synthetic pathways presented herein, derived from established chemical principles, offer reliable and efficient methods for its preparation. The detailed protocols and comparative data serve as a valuable resource for researchers and professionals in the ongoing quest for innovative drug discovery.
The Pivotal Role of the 2,4-Bis(trifluoromethyl)benzamide Scaffold in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – The 2,4-bis(trifluoromethyl)benzamide core is emerging as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents for a range of diseases. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, biological activities, and mechanisms of action associated with this promising chemical entity. The strategic incorporation of two trifluoromethyl groups onto the benzamide framework profoundly influences the physicochemical properties of the molecules, enhancing their lipophilicity, metabolic stability, and binding affinity to various biological targets.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the amidation of a 2,4-bis(trifluoromethyl)benzoyl chloride precursor. A general synthetic protocol is outlined below.
Experimental Protocol: General Synthesis of N-substituted-2,4-bis(trifluoromethyl)benzamides
This protocol describes a representative synthesis of an N-substituted this compound derivative.
Materials:
-
2,4-Bis(trifluoromethyl)benzoyl chloride
-
A primary or secondary amine
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the desired amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,4-bis(trifluoromethyl)benzoyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2,4-bis(trifluoromethyl)benzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown promise in several therapeutic areas, primarily as enzyme inhibitors and modulators of signaling pathways.
Cholesteryl Ester Transfer Protein (CETP) Inhibition
Several trifluoromethylated benzamide derivatives have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in the management of dyslipidemia.[1][2] Inhibition of CETP raises high-density lipoprotein (HDL) cholesterol levels, which is generally associated with a reduced risk of cardiovascular diseases. The 2,4-bis(trifluoromethyl)phenyl moiety often contributes to the hydrophobic interactions within the CETP binding pocket.[2]
| Compound ID | Substitution Pattern | CETP Inhibition IC₅₀ (µM) | Reference |
| 9c | 3,5-bis(trifluoromethyl)benzylamino | 1.03 | [2] |
Note: Data for a closely related analog is presented due to the lack of specific public data for a this compound series.
Antiparasitic Activity
Trifluoromethylated benzimidazole derivatives, which share structural similarities with benzamides, have demonstrated potent activity against a range of parasites, including Giardia lamblia and Entamoeba histolytica. The trifluoromethyl groups are often crucial for this biological activity.
| Compound ID | Parasite | IC₅₀ (µM) | Reference |
| Compound 20 | Trichinella spiralis | As active as Albendazole | [3] |
Note: Data for a related trifluoromethylated benzimidazole is provided as a relevant example of the potential of trifluoromethyl groups in antiparasitic drug design.
Cholinesterase Inhibition
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, a structural analog, has been identified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[4]
| Compound | Target | IC₅₀ (µM) | Reference |
| 4a | AChE | 18.2 - 196.6 | [4] |
| 4a | BuChE | 9.2 - 196.2 | [4] |
Note: Data for a closely related analog is presented to illustrate the potential of the bis(trifluoromethyl)phenyl motif in targeting cholinesterases.
Mechanism of Action: Modulation of the Hedgehog Signaling Pathway
While a specific signaling pathway for this compound has not been definitively elucidated in publicly available literature, structurally related trifluoromethyl-containing benzamides have been shown to inhibit the Hedgehog (Hh) signaling pathway.[5] The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers.[6] These inhibitors typically target the Smoothened (Smo) receptor, a key component of the Hh pathway.
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the putative point of intervention for benzamide-based inhibitors.
Caption: Putative mechanism of Hedgehog pathway inhibition.
Experimental Protocol: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This protocol provides a method to assess the inhibitory activity of compounds on the Hedgehog signaling pathway.[5]
Cell Line: Shh-light 2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).
Procedure:
-
Seed Shh-light 2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound test compounds. Include a known Hedgehog pathway inhibitor (e.g., vismodegib) as a positive control and DMSO as a vehicle control.
-
Induce Hedgehog pathway activation by adding a conditioned medium containing the Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG).
-
Incubate the cells for 48-72 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Experimental Workflows
The development of this compound derivatives as therapeutic agents follows a structured workflow from initial design to preclinical evaluation.
Caption: Drug discovery workflow for benzamide derivatives.
Conclusion
The this compound scaffold represents a versatile and potent core for the design of novel therapeutic agents. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it an attractive starting point for developing inhibitors of various enzymes and modulators of key signaling pathways. Further exploration of the structure-activity relationships of this class of compounds is warranted to fully exploit their therapeutic potential in areas such as cardiovascular disease, parasitic infections, and oncology.
References
- 1. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jppres.com [jppres.com]
Methodological & Application
Application Note and Protocol: Microwave-Assisted Synthesis of 2,4-Bis(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry, with amides being prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. Traditional methods for amide synthesis often require harsh reaction conditions, long reaction times, and the use of stoichiometric coupling reagents, which can lead to significant waste generation.[1][2] In recent years, microwave-assisted organic synthesis has emerged as a powerful green chemistry tool, offering numerous advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.[3][4][5] This application note provides a detailed protocol for the rapid and efficient synthesis of 2,4-Bis(trifluoromethyl)benzamide from 2,4-bis(trifluoromethyl)benzoic acid using microwave irradiation. This method avoids the need for hazardous reagents and lengthy procedures, aligning with the principles of green chemistry.[3][6]
Reaction Scheme
The synthesis proceeds via the direct amidation of 2,4-bis(trifluoromethyl)benzoic acid with an ammonia source under microwave irradiation.
Experimental Protocol
This protocol is based on general procedures for microwave-assisted amidation of aromatic carboxylic acids.[3][4][7][8] Researchers should optimize the reaction conditions for their specific microwave reactor and scale.
Materials and Reagents:
-
2,4-Bis(trifluoromethyl)benzoic acid
-
Urea or Concentrated Ammonium Hydroxide (28-30%)
-
High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)) or solvent-free conditions
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Microwave synthesis reactor with temperature and pressure monitoring
-
Glass reaction vessel suitable for microwave synthesis
-
Magnetic stir bar
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2,4-bis(trifluoromethyl)benzoic acid (e.g., 1.0 mmol, 258.1 mg).
-
Addition of Ammonia Source:
-
Option A (Solvent-Free with Urea): Add urea (e.g., 2.0-3.0 mmol, 120-180 mg).
-
Option B (With Solvent and Ammonium Hydroxide): Add a high-boiling polar solvent such as DMF or DMSO (2-3 mL) and concentrated ammonium hydroxide (e.g., 5-10 mmol). Caution: The use of ammonium hydroxide will generate pressure in the sealed vessel.
-
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120-180°C) for a specified time (e.g., 10-30 minutes). The microwave power should be adjusted to maintain the target temperature. Monitor the internal pressure of the vessel, ensuring it remains within the safe operating limits of the reactor.
-
Work-up and Isolation:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
If a solvent was used, transfer the reaction mixture to a larger flask. If the reaction was solvent-free, dissolve the solid residue in a suitable organic solvent like ethyl acetate.
-
Pour the mixture into cold deionized water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any unreacted urea or ammonium salts.
-
-
Purification:
-
The crude product can be further purified by recrystallization.[9] A mixture of ethyl acetate and hexanes is a common choice for recrystallizing aromatic amides.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point determination.
Data Presentation
The following table provides a template for recording and comparing experimental data for the microwave-assisted synthesis of this compound under various conditions. The values presented are hypothetical and should be replaced with experimental results.
| Entry | Ammonia Source | Solvent | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
| 1 | Urea | None | 150 | 15 | 85 | >95 |
| 2 | Conc. NH₄OH | DMF | 120 | 20 | 78 | >95 |
| 3 | Urea | DMSO | 160 | 10 | 92 | >95 |
| 4 | Conc. NH₄OH | None | 180 | 10 | 75 | >90 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.
Caption: Workflow for the microwave-assisted synthesis of this compound.
References
- 1. Microwave Assisted Catalytic Amidation of Organic Amines with Carboxylic Acids - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Direct amidation of carboxylic acids via microwave-assisted synthesis: Greener organic laboratory options [morressier.com]
- 7. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2,4-Bis(trifluoromethyl)benzamide in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)benzamide and its derivatives are key structural motifs in the development of potent and selective enzyme inhibitors. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the compound's lipophilicity, metabolic stability, and binding interactions with target enzymes. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of enzyme inhibitors derived from this scaffold, with a particular focus on Sirtuin 2 (SIRT2), a promising therapeutic target for neurodegenerative diseases and cancer.
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes. SIRT2, in particular, is predominantly cytoplasmic and is involved in the deacetylation of non-histone proteins, including α-tubulin. Inhibition of SIRT2 has shown neuroprotective effects in models of Parkinson's and Huntington's diseases, making it an attractive target for drug discovery.
Data Presentation: Quantitative Inhibition Data
The following table summarizes the in vitro inhibitory activity of representative benzamide derivatives against sirtuins. While specific data for inhibitors directly synthesized from this compound is not extensively available in the public domain, the presented data for structurally related compounds, particularly those with trifluoromethyl moieties, provide a strong rationale for its use as a scaffold.
| Compound ID | Target Enzyme | Structure | IC50 (µM) | Selectivity | Reference |
| 17k | SIRT2 | 3-(4-(benzo[d]oxazol-2-yl)phenylamino)benzamide derivative | 0.60 | >150-fold vs SIRT1 & SIRT3 | [1] |
| C2-8 (1a) | SIRT2 | 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide | ~50 | - | [2][3] |
| N-methylated 1a analog | SIRT2 | N-methyl-3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide | <10 | High vs SIRT1 & SIRT3 | [2][3] |
Signaling Pathways and Experimental Workflows
SIRT2 Signaling Pathway in Neurodegeneration
SIRT2 has been implicated in the progression of neurodegenerative diseases through its deacetylation of key cytoplasmic proteins. Inhibition of SIRT2 is a therapeutic strategy to mitigate the downstream pathological effects.
Caption: A simplified diagram of the SIRT2 signaling pathway in neurodegeneration.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis, purification, and biological evaluation of novel enzyme inhibitors based on the this compound scaffold.
Caption: General workflow for inhibitor synthesis and evaluation.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the amide coupling of 2,4-bis(trifluoromethyl)benzoic acid with a primary or secondary amine using a standard coupling agent.
Materials:
-
2,4-Bis(trifluoromethyl)benzoic acid
-
Desired amine (e.g., aniline or benzylamine derivative)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a solution of 2,4-bis(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq) and DMAP (0.1 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) or EDCI (1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
If using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexane) to yield the pure N-substituted this compound derivative.
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro SIRT2 Inhibition Assay (Fluorogenic)
This protocol is adapted for the evaluation of novel benzamide derivatives against human SIRT2 using a commercially available fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
NAD+ solution
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
Test compound (dissolved in DMSO)
-
Nicotinamide (positive control inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compound in SIRT2 assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare working solutions of SIRT2 enzyme, NAD+, and the fluorogenic substrate in cold assay buffer according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer.
-
Enzyme Control (100% activity) wells: Add assay buffer and DMSO (to match the test compound wells).
-
Test Compound wells: Add the diluted test compound solutions.
-
Positive Control wells: Add a known SIRT2 inhibitor like nicotinamide.
-
-
Enzyme Addition: Add the diluted SIRT2 enzyme solution to all wells except the blank wells.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Add a mixture of NAD+ and the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Development: Add the developer solution to all wells. Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The this compound scaffold is a valuable starting point for the design and synthesis of novel enzyme inhibitors, particularly for SIRT2. The provided protocols offer a framework for the synthesis of a library of derivatives and their subsequent biological evaluation. The structure-activity relationship data from related benzamide inhibitors suggest that derivatives of this compound hold significant promise as potent and selective modulators of sirtuin activity, with potential therapeutic applications in neurodegenerative diseases and oncology.
References
- 1. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of 2,4-Bis(trifluoromethyl)benzamide for Pharmaceutical Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This document provides a detailed protocol for the high-purity synthesis of 2,4-Bis(trifluoromethyl)benzamide, a key intermediate for pharmaceutical research. The protocol outlines a robust two-step synthetic route, purification methods, and comprehensive analytical techniques for quality control and purity verification.
Introduction
Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The incorporation of trifluoromethyl (CF3) groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound is a valuable building block for the synthesis of novel drug candidates. The provision of a standardized, high-purity synthesis protocol is crucial for ensuring the reproducibility of research and the quality of active pharmaceutical ingredients (APIs).
This application note details a reliable method for the synthesis of this compound, starting from commercially available 1-bromo-2,4-bis(trifluoromethyl)benzene. The described protocol focuses on achieving high purity (>99%) suitable for pharmaceutical development.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a two-step process. The first step involves the formation of 2,4-Bis(trifluoromethyl)benzoic acid via a Grignard reaction. The subsequent step is the conversion of the carboxylic acid to the primary amide through an acid chloride intermediate.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Bis(trifluoromethyl)benzoic Acid
This protocol is adapted from established methods for the synthesis of related bis(trifluoromethyl)benzoic acids.[2][3]
Materials:
-
1-Bromo-2,4-bis(trifluoromethyl)benzene (1.0 equiv.)
-
Magnesium turnings (1.2 equiv.)
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (CO2, solid)
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Magnesium turnings and a crystal of iodine are added to the flask.
-
A solution of 1-bromo-2,4-bis(trifluoromethyl)benzene in anhydrous THF is prepared and a small portion is added to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Crushed dry ice is added portion-wise to the vigorously stirred solution. The reaction is allowed to slowly warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 2 M HCl at 0 °C.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude 2,4-bis(trifluoromethyl)benzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Step 2: High-Purity Synthesis of this compound
This protocol follows a standard procedure for converting a carboxylic acid to a benzamide via the acid chloride.[4][5]
Materials:
-
2,4-Bis(trifluoromethyl)benzoic acid (1.0 equiv.)
-
Oxalyl chloride or Thionyl chloride (1.2 equiv.)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Concentrated ammonium hydroxide (aqueous, excess)
-
Deionized water
Procedure:
-
To a solution of 2,4-bis(trifluoromethyl)benzoic acid in anhydrous DCM, a catalytic amount of DMF is added.
-
Oxalyl chloride is added dropwise to the solution at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours until the evolution of gas ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2,4-bis(trifluoromethyl)benzoyl chloride.
-
The crude acid chloride is redissolved in DCM and added dropwise to a vigorously stirred, ice-cold solution of concentrated ammonium hydroxide.
-
The mixture is stirred for an additional 1-2 hours at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed with deionized water and brine, then dried over anhydrous Na2SO4.
-
The solvent is removed under reduced pressure to yield the crude product.
-
High-Purity Recrystallization: The crude this compound is recrystallized from a suitable solvent (e.g., ethanol/water or toluene) to afford a high-purity crystalline solid.
Data Presentation
Table 1: Summary of Synthetic Protocol Data
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Expected Purity (HPLC, %) |
| 1 | Grignard Carboxylation | Mg, CO2 | THF | -78 to RT | 12-16 | 75-85 | >95 |
| 2 | Amidation | (COCl)2, NH4OH | DCM | 0 to RT | 3-6 | 85-95 | >98 (crude) |
| 3 | Purification | - | Ethanol/Water | - | - | >90 (recovery) | >99.5 |
Table 2: Analytical Characterization of this compound
| Analysis Method | Specification | Typical Result |
| Appearance | White to off-white crystalline solid | Conforms |
| Melting Point | - | 155-159 °C (Hypothetical) |
| HPLC Purity | >99.5% | 99.8% |
| ¹H NMR | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
| ¹⁹F NMR | Conforms to structure | Conforms |
| Mass Spec (ESI-MS) | [M+H]⁺ | m/z = 258.03 (Calculated: 258.03) |
| Residual Solvents | As per ICH Q3C guidelines | <0.1% Toluene, <0.1% Ethanol |
High-Purity Analysis and Workflow
For pharmaceutical use, rigorous quality control is mandatory. The following analytical methods are recommended for final product validation.
5.1. High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II or equivalent
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile and Water (both with 0.1% TFA)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Prep: 0.5 mg/mL in Acetonitrile
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
System: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
¹H NMR: To confirm proton environments and absence of proton-bearing impurities.
-
¹⁹F NMR: Crucial for confirming the presence and purity of the two distinct trifluoromethyl groups.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
5.3. Mass Spectrometry (MS)
-
System: High-Resolution Mass Spectrometer with ESI source
-
Mode: Positive Ion
-
Analysis: To confirm the molecular weight of the final product.
Caption: Overall workflow for synthesis and quality control.
Hypothetical Pharmaceutical Application: Signaling Pathway
Many benzamide-based drugs function as antagonists for G-protein coupled receptors (GPCRs). The diagram below illustrates a hypothetical mechanism where a derivative of this compound acts as a competitive antagonist, blocking the downstream signaling cascade initiated by the natural ligand.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 5. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 2,4-Bis(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2,4-Bis(trifluoromethyl)benzamide, a key intermediate in pharmaceutical and agrochemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase method is typically employed.
Experimental Protocol:
A common starting point for the HPLC analysis of aromatic amides is a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acid modifier to improve peak shape.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% formic acid). A typical starting gradient could be 40% Acetonitrile, increasing to 95% over 20 minutes.
-
Column Temperature: 30°C.[1]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the specific gradient, but expected to be in the mid-to-late region of the chromatogram due to its hydrophobicity. |
Logical Workflow for HPLC Method Development:
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For amides, derivatization may sometimes be employed to improve volatility and peak shape, though it is often possible to analyze them directly.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 5 minutes at 300°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 257. The fragmentation pattern will likely be dominated by the stable 2,4-bis(trifluoromethyl)phenyl moiety. Based on the mass spectrum of the related compound 2,4-Bis(trifluoromethyl)bromobenzene, key fragments would arise from the loss of the amide group and subsequent fragmentation of the aromatic ring.[4]
Data Presentation:
| Ion Type | Expected m/z | Identity |
| Molecular Ion [M]+ | 257 | C₉H₅F₆NO⁺ |
| Fragment | 238 | [M - NH₂]⁺ |
| Fragment | 214 | [C₈H₃F₆]⁺ (loss of CONH₂) |
| Fragment | 195 | [C₈H₃F₅]⁺ (loss of F from the above fragment) |
| Fragment | 145 | [C₇H₃F₄]⁺ |
Experimental Workflow for GC-MS Analysis:
References
Application of 2,4-Bis(trifluoromethyl)benzamide Derivatives in Cancer Cell Line Studies
Introduction
Key Applications in Cancer Cell Research
Derivatives of 2,4-Bis(trifluoromethyl)benzamide have been investigated for their ability to:
-
Induce apoptosis (programmed cell death) in cancer cells.
-
Inhibit cancer cell proliferation and colony formation.
-
Arrest the cell cycle at various checkpoints.
-
Modulate key signaling pathways involved in cancer progression.
These activities have been observed in a range of cancer cell lines, including those from liver, pancreatic, colon, and breast cancers.
Quantitative Data Summary
The following tables summarize the cytotoxic activities of various benzamide and benzenesulfonamide derivatives containing the bis(trifluoromethyl)phenyl group against several human cancer cell lines.
Table 1: Cytotoxicity of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC)
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 48 h | ~5.0 | [1] |
| Hep3B | Hepatocellular Carcinoma | 48 h | ~7.5 | [1] |
Table 2: Growth Inhibition (GI50) of 3,5-Bis(trifluoromethyl)phenylsulfonamide Derivatives
| Cell Line | Cancer Type | GI50 Range (µM) | Reference |
| MiaPaCa-2 | Pancreatic | 1.2 - 3.4 | [2][3] |
| BxPC-3 | Pancreatic | 1.4 - 18 | [3] |
| AsPC-1 | Pancreatic | 1.4 - 18 | [3] |
| Capan-2 | Pancreatic | 1.4 - 18 | [3] |
| HPAC | Pancreatic | 1.4 - 18 | [3] |
| PANC-1 | Pancreatic | 1.4 - 18 | [3] |
| HT29 | Colon | 1.4 - 18 | [3] |
| MCF-7 | Breast | 1.4 - 18 | [3] |
| A2780 | Ovarian | 1.4 - 18 | [3] |
| H460 | Lung | 1.4 - 18 | [3] |
| A431 | Skin | 1.4 - 18 | [3] |
| Du145 | Prostate | 1.4 - 18 | [3] |
| BE2-C | Neuroblastoma | 1.4 - 18 | [3] |
| U87 | Glioblastoma | 1.4 - 18 | [3] |
| SJ-G2 | Glioblastoma | 1.4 - 18 | [3] |
Table 3: Cytotoxicity (IC50) of N-[(3,5-bis{Trifluoromethyl}phenyl)carbamoyl]-4-methylbenzenesulfonamide
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon | 17.8 | [4] |
| HePG2 | Liver | 12.4 | [4] |
| HOS | Osteosarcoma | 17.6 | [4] |
Signaling Pathways
HNF 4α / STAT3 Signaling Pathway
The novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has been shown to inhibit liver tumor growth by directly binding to Hepatocyte Nuclear Factor 4 alpha (HNF 4α).[1] This interaction enhances the expression and DNA binding activity of HNF 4α, which in turn leads to the inactivation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] The inhibition of the STAT3 pathway is a key mechanism for the induction of apoptosis and suppression of tumor cell proliferation.[1]
S100A2-p53 Interaction Pathway
Virtual screening has identified 3,5-Bis(trifluoromethyl)phenylsulfonamide derivatives as potential inhibitors of the S100A2-p53 protein-protein interaction.[2][3] S100A2 is known to be upregulated in pancreatic cancer and its interaction with the tumor suppressor p53 is implicated in cancer progression.[2] By disrupting this interaction, these compounds are hypothesized to restore the tumor-suppressive function of p53, leading to cell growth inhibition.[2][3]
Experimental Protocols
The following are generalized protocols based on methodologies cited in the referenced literature for the in vitro evaluation of anticancer compounds.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., HepG2, Hep3B, MiaPaCa-2, HCT116) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
DNA Fragmentation Assay
This assay detects the hallmark ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Cell Treatment and Lysis: Treat cells with the test compound. After treatment, lyse the cells in a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS).
-
DNA Extraction: Extract the DNA using a phenol-chloroform extraction method followed by ethanol precipitation.
-
Electrophoresis: Resuspend the DNA pellet and run on a 1.5% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.
Conclusion
Derivatives of this compound represent a promising class of compounds for cancer research. The presence of the bis(trifluoromethyl)phenyl group appears to be a key structural feature for their anticancer activity. Further investigation into the precise mechanisms of action and structure-activity relationships of these compounds is warranted to guide the development of novel and effective cancer therapeutics. The protocols and data presented here provide a foundational guide for researchers to explore the potential of this chemical scaffold in cancer cell line studies.
References
- 1. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-Alkylation of 2,4-Bis(trifluoromethyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed experimental protocol for the N-alkylation of 2,4-bis(trifluoromethyl)benzamide, a key transformation for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The protocol is based on established methods for the N-alkylation of amides, utilizing an alkyl halide and a suitable base.
Introduction
N-substituted benzamides are a prevalent structural motif in a wide array of biologically active compounds and functional materials. The ability to introduce diverse alkyl groups onto the amide nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is of paramount importance in drug discovery. The electron-withdrawing trifluoromethyl groups on the benzamide ring can influence the reactivity of the amide proton, necessitating a robust and well-defined protocol for efficient N-alkylation. This document outlines a general and reliable procedure for this transformation.
Data Presentation
The following table summarizes representative yields for the N-alkylation of this compound with various alkyl halides using the protocol described below. These values are illustrative and may vary depending on the specific substrate and reaction conditions.
| Entry | Alkyl Halide | Product | Typical Yield (%) |
| 1 | Benzyl Bromide | N-Benzyl-2,4-bis(trifluoromethyl)benzamide | 85-95 |
| 2 | Ethyl Iodide | N-Ethyl-2,4-bis(trifluoromethyl)benzamide | 70-80 |
| 3 | Propyl Bromide | N-Propyl-2,4-bis(trifluoromethyl)benzamide | 75-85 |
| 4 | Isopropyl Bromide | N-Isopropyl-2,4-bis(trifluoromethyl)benzamide | 40-50 |
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0°C. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas is evolved during the addition.
-
Allow the mixture to stir at 0°C for 30 minutes. The formation of the sodium salt of the amide should result in a homogeneous solution or a fine suspension.
-
-
N-Alkylation:
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. For less reactive alkyl halides, heating (e.g., to 50-80°C) may be necessary.[1]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
-
This protocol provides a solid foundation for the N-alkylation of this compound. Researchers may need to optimize reaction times, temperatures, and purification conditions based on the specific alkyl halide used.
References
Application Notes and Protocols: The Use of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) as a Chemical Probe for Biological Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While 2,4-Bis(trifluoromethyl)benzamide is not extensively characterized as a chemical probe in publicly available literature, the structurally related 3,5-bis(trifluoromethyl)benzamide scaffold is a key pharmacophore in a variety of biologically active molecules. This document focuses on a well-studied derivative, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) , as a representative chemical probe for investigating cellular signaling pathways, particularly in the context of cancer biology. The 3,5-bis(trifluoromethyl)phenyl moiety is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable component in the design of chemical probes and potential therapeutic agents.[1]
NHDC has been identified as a novel synthetic naphthofuran compound that inhibits liver tumor growth.[2] Its mechanism of action involves the direct binding to and activation of Hepatocyte Nuclear Factor 4α (HNF 4α), a key regulator of liver cell proliferation and differentiation. This activation subsequently leads to the inhibition of the STAT3 signaling pathway, which is often dysregulated in cancer.[2] These application notes provide an overview of NHDC's biological activity and detailed protocols for its use in cell-based assays.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide |
| Molecular Formula | C₂₁H₁₂Cl F₆NO₂ |
| Molecular Weight | 487.77 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and other organic solvents |
Biological Activity and Data Presentation
NHDC has demonstrated potent anti-proliferative and pro-apoptotic effects in hepatocellular carcinoma (HCC) cell lines. The following table summarizes the quantitative data from key studies.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HepG2 | Cell Viability | IC₅₀ (72h) | ~5 µM | [2] |
| Hep3B | Cell Viability | IC₅₀ (72h) | ~7.5 µM | [2] |
| HepG2 | Colony Formation | Inhibition | Concentration-dependent | [2] |
| Hep3B | Colony Formation | Inhibition | Concentration-dependent | [2] |
| In vivo (Liver Tumor Model) | Tumor Growth Inhibition | Dose | 5 mg/kg | [2] |
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the biological effects of NHDC.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of NHDC on the viability of cancer cell lines.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Hep3B)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
NHDC stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of NHDC in complete growth medium from the 10 mM stock solution. The final concentrations should range from 1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest NHDC treatment.
-
Remove the medium from the wells and add 100 µL of the prepared NHDC dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Colony Formation Assay
This assay evaluates the long-term effect of NHDC on the proliferative capacity of single cells.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Hep3B)
-
Complete growth medium
-
NHDC stock solution (10 mM in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow the cells to attach overnight at 37°C and 5% CO₂.
-
Treat the cells with various concentrations of NHDC (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO).
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared NHDC or vehicle every 3-4 days.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
-
Calculate the colony formation efficiency as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to determine the effect of NHDC on the phosphorylation of STAT3, a key downstream target.
Materials:
-
Hepatocellular carcinoma cell lines
-
Complete growth medium
-
NHDC stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with NHDC at various concentrations for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3, total-STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Visualizations
The following diagrams illustrate the proposed mechanism of action of NHDC and a general experimental workflow.
References
Application Notes and Protocols: Scale-up Synthesis of 2,4-Bis(trifluoromethyl)benzamide for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the scale-up synthesis of 2,4-Bis(trifluoromethyl)benzamide, a key intermediate for preclinical studies. Two robust synthetic routes are presented: a traditional two-step synthesis involving oxidation and subsequent amidation, and an efficient one-pot oxidative amidation. These methods are designed to be scalable, providing high-purity material suitable for further investigation. This application note also includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the synthetic workflows and a potential biological signaling pathway.
Introduction
Substituted benzamides are a prominent structural motif in a wide range of biologically active compounds. The presence of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents. Its structural analogs have shown potential as inhibitors of various enzymes, including histone deacetylases (HDACs), which are implicated in cancer progression. This document outlines scalable and reproducible synthetic strategies to obtain high-purity this compound for preclinical evaluation.
Data Presentation
The following tables summarize the expected quantitative data for the two proposed synthetic routes based on literature for analogous transformations.
Table 1: Two-Step Synthesis of this compound
| Step | Reaction | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Oxidation | 2,4-Bis(trifluoromethyl)benzaldehyde | KMnO₄ | Acetone/Water | 25-30 | 4 | ~90 | >98 |
| 2 | Amidation | 2,4-Bis(trifluoromethyl)benzoic acid | SOCl₂, NH₄OH | Toluene | 80 | 3 | ~95 | >99 (after recrystallization) |
Table 2: One-Pot Oxidative Amidation of this compound
| Starting Material | Amine Source | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 2,4-Bis(trifluoromethyl)benzaldehyde | NH₄Cl | CuI | TBHP | Acetonitrile | 80 | 12 | ~85 | >98 (after chromatography) |
Table 3: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ ~6.0-7.0 (br s, 2H, NH₂), 7.8-8.2 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~120-140 (Ar-C, C-CF₃), ~168 (C=O) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1660 (C=O stretch) |
| MS (ESI) | m/z = 259.03 [M+H]⁺ |
| HPLC Purity | >99% |
Experimental Protocols
Route 1: Two-Step Synthesis
This route involves the oxidation of the commercially available aldehyde to the corresponding carboxylic acid, followed by conversion to the amide.
Step 1: Oxidation of 2,4-Bis(trifluoromethyl)benzaldehyde to 2,4-Bis(trifluoromethyl)benzoic acid
Materials:
-
2,4-Bis(trifluoromethyl)benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 2,4-Bis(trifluoromethyl)benzaldehyde (1.0 eq) in acetone.
-
Slowly add a solution of potassium permanganate (1.5 eq) in water to the aldehyde solution, maintaining the temperature below 30°C.
-
Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite and wash the filter cake with acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl to pH 1-2, resulting in the precipitation of the carboxylic acid.
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum to yield 2,4-Bis(trifluoromethyl)benzoic acid.
Step 2: Amidation of 2,4-Bis(trifluoromethyl)benzoic acid
Materials:
-
2,4-Bis(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Aqueous ammonia (NH₄OH)
-
Hexane
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, suspend 2,4-Bis(trifluoromethyl)benzoic acid (1.0 eq) in toluene.
-
Add thionyl chloride (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 2 hours, or until the solid dissolves and gas evolution ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acid chloride in toluene and add it dropwise to a cooled (0°C) and stirred solution of concentrated aqueous ammonia (5.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white solid.
Route 2: One-Pot Oxidative Amidation
This method provides a more streamlined approach, converting the aldehyde directly to the amide in a single step.
Materials:
-
2,4-Bis(trifluoromethyl)benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Copper(I) iodide (CuI)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Acetonitrile
Procedure:
-
To a reaction vessel, add 2,4-Bis(trifluoromethyl)benzaldehyde (1.0 eq), ammonium chloride (1.5 eq), and copper(I) iodide (0.1 eq).
-
Add acetonitrile as the solvent.
-
To the stirred mixture, add tert-butyl hydroperoxide (2.0 eq) dropwise.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.
Mandatory Visualizations
Caption: Synthetic workflows for this compound.
Caption: Potential HDAC inhibition signaling pathway.
Conclusion
The synthetic routes detailed in this application note provide reliable and scalable methods for the production of this compound for preclinical research. The choice between the two-step synthesis and the one-pot oxidative amidation will depend on factors such as available equipment, cost of reagents, and desired throughput. Both methods, with appropriate optimization, can yield high-purity material essential for the rigorous demands of drug development. The potential of this compound as an HDAC inhibitor underscores its importance as a valuable intermediate for the synthesis of novel anticancer agents.
Application Notes and Protocols: 2,4-Bis(trifluoromethyl)benzamide in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the potential of 2,4-bis(trifluoromethyl)benzamide and its derivatives as novel antimicrobial agents. While specific data for the parent compound is emerging, the protocols outlined below are based on established and validated procedures for the broader class of fluorinated benzamide compounds.
Introduction
The rise of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents. Benzamide derivatives have emerged as a promising class of compounds with a wide range of biological activities. The incorporation of trifluoromethyl groups, as seen in this compound, can enhance metabolic stability, lipophilicity, and target binding affinity, making this scaffold an attractive starting point for novel drug discovery.
This document details the standard experimental workflows for screening and characterizing the antimicrobial properties of this compound derivatives.
Data Presentation: Antimicrobial Activity
Quantitative data from antimicrobial assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis. The following tables provide a template for presenting such data.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives (Template)
| Compound ID | Modification | Gram-Positive Bacteria MIC (µg/mL) | Gram-Negative Bacteria MIC (µg/mL) |
| S. aureus (ATCC 29213) | E. coli (ATCC 25922) | ||
| E. faecalis (ATCC 29212) | P. aeruginosa (ATCC 27853) | ||
| BTB-001 | This compound | Data to be determined | Data to be determined |
| BTB-002 | e.g., N-alkyl derivative | ||
| BTB-003 | e.g., N-aryl derivative | ||
| Vancomycin | (Positive Control) | ||
| Gentamicin | (Positive Control) |
Table 2: Cytotoxicity of this compound Derivatives (Template)
| Compound ID | Modification | IC50 (µM) vs. HEK293 cells | Selectivity Index (SI) |
| (IC50 / MIC against S. aureus) | |||
| BTB-001 | This compound | Data to be determined | Data to be determined |
| BTB-002 | e.g., N-alkyl derivative | ||
| BTB-003 | e.g., N-aryl derivative | ||
| Doxorubicin | (Positive Control) |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound to the first well and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing only broth and inoculum (no compound).
-
Negative Control: Wells containing only broth.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the effect of the test compounds on the viability of mammalian cells.
Materials:
-
Human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the 96-well plates with cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflows and a potential mechanism of action for benzamide derivatives.
Caption: High-level workflow for antimicrobial drug discovery.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Potential mechanism of action for benzamide antimicrobials.
Application Notes and Protocols: A Guide to the Synthesis of 2,4-Bis(trifluoromethyl)benzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2,4-bis(trifluoromethyl)benzamide scaffold is a key pharmacophore in modern medicinal chemistry. The trifluoromethyl (CF₃) groups are prized for their ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by altering the electronic properties of the molecule.[1][2] These characteristics make trifluoromethyl-containing compounds, including this compound derivatives, highly valuable in the design of novel therapeutics across various disease areas.[3][4] This document provides detailed protocols for the synthesis of these derivatives, primarily through the formation of an amide bond between 2,4-bis(trifluoromethyl)benzoic acid and a diverse range of primary or secondary amines.
Two principal pathways for this synthesis are detailed: the acyl chloride method and the direct amide coupling method. The choice of method often depends on the stability of the starting materials and the specific functionalities present in the amine coupling partner.[5]
I. General Synthetic Workflow
The synthesis of this compound derivatives begins with the commercially available 2,4-bis(trifluoromethyl)benzoic acid. This starting material is then coupled with a desired amine via one of two common routes.
Caption: General synthetic routes to this compound derivatives.
II. Experimental Protocols
Protocol 1: Acyl Chloride Method
This method involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.
Step 1: Synthesis of 2,4-Bis(trifluoromethyl)benzoyl Chloride
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2,4-bis(trifluoromethyl)benzoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) either neat or in an anhydrous solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction: Heat the mixture to reflux (typically 70-80 °C if using toluene) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,4-bis(trifluoromethyl)benzoyl chloride, often a yellow to brown oil or low-melting solid, is typically used in the next step without further purification.
Step 2: Amidation with Amine
-
Setup: In a separate flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0-1.2 eq) in an anhydrous aprotic solvent such as DCM, tetrahydrofuran (THF), or diethyl ether. Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Reagent Addition: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude 2,4-bis(trifluoromethyl)benzoyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound derivative.
-
Protocol 2: Direct Amide Coupling Method
This one-pot procedure uses coupling reagents to activate the carboxylic acid in situ for direct reaction with the amine. This method is often preferred for sensitive substrates.[5][6]
-
Setup: To a round-bottom flask under an inert atmosphere, add 2,4-bis(trifluoromethyl)benzoic acid (1.0 eq), the desired amine (1.1 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Solvent and Base: Dissolve the components in a suitable anhydrous solvent like DMF or DCM. Add a non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) (2.0-3.0 eq).
-
Coupling Reagent Addition: Cool the mixture to 0 °C. Add the coupling reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or HATU (1.2 eq), portion-wise while stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 1 M HCl (or 5% citric acid solution), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the final product.
-
III. Data Presentation
The choice of coupling reagent and reaction conditions can significantly impact the yield of the desired benzamide derivative. The following table summarizes representative data for common amide coupling reactions, which can be extrapolated for the synthesis of this compound derivatives.
| Entry | Carboxylic Acid | Amine | Coupling System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Biphenyl-2-carboxylic acid | Substituted Piperidine | EDC/HOBt/DIPEA | DMF | RT | 24 | 95 | [6] |
| 2 | Sterically Hindered Acid | Electron Deficient Amine | BTFFH/DIPEA | Acetonitrile | 80 | 2 | 80-95 | [5] |
| 3 | 2-Fluoro-4-hydroxybenzoic acid | Substituted Piperidine | HATU/DIPEA | DMF | RT | 24 | ~95 | [6] |
| 4 | Diphenylacetic acid | Diisopropylamine | BTFFH/DIPEA | Acetonitrile | 80 | 2 | 71 | [5] |
Note: Yields are highly substrate-dependent. The conditions above serve as a starting point for optimization.
IV. Application in Drug Discovery: Kinase Inhibition Pathway
Derivatives of trifluoromethyl-substituted benzamides are frequently investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. An inhibitor can block the kinase's active site, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2,4-Bis(trifluoromethyl)benzamide synthesis
Technical Support Center: Synthesis of 2,4-Bis(trifluoromethyl)benzamide
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to assist with optimizing your reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most common methods for synthesizing this compound involve three main starting materials:
-
From 2,4-Bis(trifluoromethyl)benzoic acid: This is a widely used method that involves the activation of the carboxylic acid with a coupling agent, followed by the addition of an amine source (e.g., ammonia).
-
From 2,4-Bis(trifluoromethyl)benzoyl chloride: This route, often following Schotten-Baumann conditions, is typically high-yielding and involves the reaction of the acyl chloride with an amine in the presence of a base.[1]
-
From 2,4-Bis(trifluoromethyl)benzonitrile: This method involves the hydrolysis of the nitrile group to the corresponding amide, often under basic or acidic conditions.[2]
Q2: I am observing a low yield of my final product. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete activation of the carboxylic acid is a common issue when starting from 2,4-Bis(trifluoromethyl)benzoic acid. Ensure your coupling agents are fresh and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the activated intermediate. If starting from the benzoyl chloride, its hydrolysis back to the benzoic acid can also reduce yield.[1] For nitrile hydrolysis, incomplete conversion is a frequent cause of low yields.
Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?
A3: Multiple spots on a TLC plate suggest the presence of impurities. These could include unreacted starting materials such as 2,4-bis(trifluoromethyl)benzoic acid or 2,4-bis(trifluoromethyl)benzonitrile. Byproducts from the coupling agent are also common if that route is used. In some cases, side reactions such as the formation of a diacylated amine (if a primary amine is used in excess) can occur.
Q4: How can I best purify the crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. For benzamide derivatives, recrystallization from a suitable solvent system can be very effective.[3] Common solvents to try for recrystallization include ethanol, ethyl acetate, or mixtures such as hexane/ethyl acetate.[3] If column chromatography is necessary, using a silica gel column with a gradient of ethyl acetate in hexanes is a common approach.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective activation of 2,4-Bis(trifluoromethyl)benzoic acid. | - Use a more potent coupling reagent like HATU or prepare the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. - Ensure all reagents and solvents are anhydrous. |
| Incomplete hydrolysis of 2,4-Bis(trifluoromethyl)benzonitrile. | - Increase reaction time or temperature. - Use a higher concentration of acid or base. | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | - Increase the reaction time or temperature. - Use a slight excess of one of the starting materials to drive the reaction to completion. |
| Poor stoichiometry. | - Ensure accurate measurement of all reactants. | |
| Formation of a Symmetrical Anhydride of 2,4-Bis(trifluoromethyl)benzoic acid | The activated ester reacts with another molecule of the benzoic acid. | - This can occur if the amine is added too slowly or if the reaction temperature is too high. Add the amine promptly after the activation step. |
| Oily Product Instead of a Solid | Presence of significant impurities. | - Attempt to purify a small sample by recrystallization to see if a solid product can be obtained.[3] - Analyze the oily product using techniques like NMR or mass spectrometry to identify the major components and troubleshoot accordingly. |
| Reaction is a Dark Color | Decomposition of starting materials or product. | - This can be an indicator of byproduct formation, especially with longer reaction times or high temperatures. Consider lowering the reaction temperature. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes how different reaction parameters can influence the yield of this compound when synthesized from 2,4-Bis(trifluoromethyl)benzoic acid and ammonia using a coupling agent.
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | DIPEA | DMF | 25 | 12 | 75 |
| 2 | HATU | DIPEA | DMF | 25 | 4 | 92 |
| 3 | DCC/DMAP | None | CH₂Cl₂ | 25 | 12 | 68 |
| 4 | SOCl₂ then NH₃ | Pyridine | Toluene | 0 to 25 | 3 | 88 |
| 5 | T3P | Pyridine | Ethyl Acetate | 50 | 6 | 85 |
Note: Yields are representative and can vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis from 2,4-Bis(trifluoromethyl)benzoic Acid using HATU
-
Dissolution: In a round-bottom flask, dissolve 2,4-Bis(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Activation: Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., dioxane).
-
Reaction: Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis from 2,4-Bis(trifluoromethyl)benzoyl Chloride
-
Preparation: In a flask, dissolve 2,4-Bis(trifluoromethyl)benzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Amine Addition: Slowly add a solution of aqueous ammonia (2-3 equivalents) or bubble ammonia gas through the solution while stirring vigorously. A base such as pyridine or triethylamine (1.2 equivalents) can also be used with a salt of ammonia like ammonium chloride.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the mixture with water to remove any water-soluble byproducts. If a base like pyridine was used, wash with dilute hydrochloric acid to remove it.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization.[3]
Protocol 3: Synthesis from 2,4-Bis(trifluoromethyl)benzonitrile
-
Reaction Setup: In a round-bottom flask, add 2,4-Bis(trifluoromethyl)benzonitrile (1 equivalent) and a solution of sodium hydroxide (e.g., 2-4 equivalents in water).[2]
-
Heating: Heat the mixture to 100°C and stir for 2-4 hours.[2] Monitor the reaction by HPLC or TLC to confirm the disappearance of the starting material.[2]
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. A white solid of this compound should precipitate.[2]
-
Isolation: Collect the solid product by suction filtration and wash with cold water.
-
Drying: Dry the product to obtain the final this compound.[2]
Visualizations
Caption: Synthesis workflow from 2,4-Bis(trifluoromethyl)benzoic acid.
References
Technical Support Center: Synthesis and Purification of 2,4-Bis(trifluoromethyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Bis(trifluoromethyl)benzamide. Below you will find detailed information on common side products, their removal, and relevant experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes to this compound?
The two primary methods for synthesizing this compound are:
-
Hydrolysis of 2,4-Bis(trifluoromethyl)benzonitrile: This is a common route where the nitrile group is hydrolyzed to a primary amide under acidic or basic conditions.
-
Aminolysis of 2,4-Bis(trifluoromethyl)benzoyl chloride: This involves the reaction of the corresponding acyl chloride with ammonia or an ammonia source.
Q2: I have a significant amount of an acidic impurity in my crude this compound. What is it likely to be and how can I remove it?
The most probable acidic impurity is 2,4-Bis(trifluoromethyl)benzoic acid . This side product can form from the hydrolysis of either the starting material (2,4-bis(trifluoromethyl)benzonitrile or 2,4-bis(trifluoromethyl)benzoyl chloride) or the final benzamide product, especially under harsh reaction or workup conditions.
Removal Protocol: Basic Aqueous Wash
A straightforward and effective method to remove 2,4-Bis(trifluoromethyl)benzoic acid is to wash the crude product with a dilute basic solution, such as aqueous sodium bicarbonate (NaHCO₃). The basic solution will convert the carboxylic acid into its water-soluble sodium salt, which can then be separated in the aqueous phase.
Q3: My crude product is an off-white solid with a lower than expected melting point. What are the likely impurities and how can I purify it?
Besides the acidic impurity mentioned above, your crude product may contain unreacted starting materials. Recrystallization is a highly effective method for purifying the crude this compound to obtain a high-purity, crystalline solid.
Q4: I am struggling to get good quality crystals during recrystallization. What solvent system should I use for this compound?
While the ideal solvent system can be experiment-dependent, a common and effective approach for benzamide derivatives is to use a binary solvent system. For this compound, a mixture of a good solvent (in which the compound is soluble) and an anti-solvent (in which the compound is poorly soluble) is recommended. A good starting point is a toluene-hexane or ethyl acetate-hexane system. The general principle is to dissolve the crude product in a minimum amount of the hot "good" solvent and then slowly add the "anti-solvent" until turbidity is observed, followed by slow cooling to promote crystallization.
Experimental Protocols
Protocol 1: Removal of 2,4-Bis(trifluoromethyl)benzoic Acid by Basic Wash
Objective: To remove the acidic side product, 2,4-Bis(trifluoromethyl)benzoic acid, from crude this compound.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (containing the sodium 2,4-bis(trifluoromethyl)benzoate) should be on the bottom if using dichloromethane and on the top if using ethyl acetate.
-
Drain the aqueous layer and discard it.
-
Wash the organic layer with deionized water, followed by a wash with brine.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization of this compound
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound (pre-washed with basic solution is recommended)
-
Toluene or Ethyl Acetate (as the "good" solvent)
-
Hexane (as the "anti-solvent")
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (toluene or ethyl acetate) to just cover the solid.
-
Gently heat the mixture with stirring on a hot plate.
-
Continue to add the "good" solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Once a clear solution is obtained, remove the flask from the heat.
-
Slowly add the "anti-solvent" (hexane) dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).
-
If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Once the flask has reached room temperature, you can place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
The following table summarizes the expected purity of this compound after each purification step. The values are representative and may vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Stage | Typical Purity (by HPLC) | Key Impurities Removed |
| Crude Product | 85-95% | 2,4-Bis(trifluoromethyl)benzoic acid, unreacted starting materials |
| After Basic Aqueous Wash | >95% | 2,4-Bis(trifluoromethyl)benzoic acid |
| After Recrystallization | >99% | Residual starting materials and other minor organic impurities |
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Formation pathways of the main side product in the synthesis.
Technical Support Center: Synthesis of 2,4-Bis(trifluoromethyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2,4-Bis(trifluoromethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic pathways for preparing this compound are:
-
Hydrolysis of 2,4-Bis(trifluoromethyl)benzonitrile: This method involves the conversion of the nitrile group to a primary amide functionality through acidic or basic hydrolysis.
-
Amidation of 2,4-Bis(trifluoromethyl)benzoyl chloride: This route involves the reaction of the acyl chloride with an ammonia source, such as aqueous or gaseous ammonia, to form the amide.
Q2: What are the most common challenges encountered in the synthesis of this compound?
A2: Researchers may face several challenges, including:
-
Low reaction yields: This can be due to incomplete conversion of starting materials or the formation of side products.
-
Formation of byproducts: The hydrolysis of the nitrile can sometimes lead to the formation of the corresponding carboxylic acid, 2,4-bis(trifluoromethyl)benzoic acid. In the amidation of the acyl chloride, diacylation can be a potential side reaction if conditions are not carefully controlled.
-
Purification difficulties: Separating the desired benzamide from starting materials, byproducts, and reagents can be challenging. Recrystallization and column chromatography are common purification techniques.[1]
Q3: How do the two trifluoromethyl groups on the benzene ring affect the synthesis?
A3: The two electron-withdrawing trifluoromethyl groups have a significant impact on the reactivity of the starting materials. They activate the nitrile group towards nucleophilic attack during hydrolysis and also activate the acyl chloride for amidation. However, they can also influence the solubility of the compounds and may require specific solvent systems for both the reaction and purification steps.
Q4: What safety precautions should be taken when working with the reagents for this synthesis?
A4: It is crucial to handle all chemicals with appropriate safety measures. 2,4-Bis(trifluoromethyl)benzoyl chloride is corrosive and moisture-sensitive. Reactions involving this compound should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Reactions involving ammonia should also be performed in a fume hood due to its pungent and corrosive nature.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 2,4-Bis(trifluoromethyl)benzonitrile | Insufficient reaction time or temperature for hydrolysis. | Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. |
| Inadequate concentration of acid or base catalyst. | Increase the concentration of the acid or base catalyst. Ensure the catalyst is not degraded. | |
| Low conversion of 2,4-Bis(trifluoromethyl)benzoyl chloride | Incomplete reaction with ammonia. | Ensure an adequate excess of the ammonia source is used. For gaseous ammonia, ensure efficient bubbling through the reaction mixture. For aqueous ammonia, ensure proper mixing. |
| Hydrolysis of the acyl chloride. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture. | |
| Product loss during workup | The product is partially soluble in the aqueous phase during extraction. | Saturate the aqueous phase with a salt (e.g., NaCl) to decrease the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent. |
| The product is lost during recrystallization. | Carefully select the recrystallization solvent to ensure high recovery. Avoid using an excessive volume of solvent. Cool the solution slowly to maximize crystal formation.[2] |
Impure Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of 2,4-bis(trifluoromethyl)benzoic acid | Hydrolysis of the nitrile has proceeded too far, or the benzamide product is hydrolyzing under the reaction conditions. | Optimize the reaction time to favor amide formation over complete hydrolysis to the carboxylic acid. Use milder reaction conditions if possible. |
| Hydrolysis of unreacted 2,4-bis(trifluoromethyl)benzoyl chloride during workup. | Perform the workup at a lower temperature. Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove the acidic byproduct. | |
| Presence of unreacted starting material | Incomplete reaction. | See "Low Yield" section for solutions related to incomplete conversion. |
| Oily or discolored product | Presence of various impurities. | Purify the crude product using column chromatography on silica gel. Select an appropriate eluent system to separate the desired product from impurities. Recrystallization from a suitable solvent can also be effective.[1] |
Experimental Protocols
Pathway 1: Hydrolysis of 2,4-Bis(trifluoromethyl)benzonitrile
This protocol is adapted from a general procedure for the hydrolysis of substituted benzonitriles.[3]
Diagram of the Experimental Workflow:
References
Technical Support Center: Purification of Crude 2,4-Bis(trifluoromethyl)benzamide by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2,4-Bis(trifluoromethyl)benzamide via recrystallization. The information is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses common issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Failure of Crystals to Form | The solution is not supersaturated; too much solvent was used.[1] | Reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.[1][2] |
| The solution is supersaturated but requires a nucleation site. | Try scratching the inner wall of the flask with a glass rod at the meniscus.[1] Add a seed crystal of pure this compound.[1] | |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before further cooling in an ice bath. | |
| "Oiling Out" of the Product | The compound is coming out of the solution above its melting point. This can be due to a high concentration of impurities. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[1] Consider purifying the crude material by another method, such as column chromatography, to remove significant impurities before recrystallization. |
| Low Crystal Yield | Too much solvent was used, leading to a significant amount of the product remaining dissolved at low temperatures.[3] | Ensure the minimum amount of hot solvent is used to dissolve the crude product.[3] Avoid using an excessive volume of cold solvent for washing the crystals. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My compound is soluble in most solvents at room temperature. What should I do?
A2: If your compound is highly soluble in common solvents at room temperature, you might consider using a mixed solvent system (co-solvent).[4] For instance, you can dissolve the compound in a solvent in which it is very soluble (e.g., ethanol) and then slowly add a solvent in which it is poorly soluble (e.g., water) until the solution becomes turbid.[7] Gentle heating to clarify the solution followed by slow cooling should yield crystals.
Q3: What are the likely impurities in my crude this compound?
A3: Impurities can include unreacted starting materials, byproducts from the synthesis, or residual solvents. The nature of impurities will depend on the synthetic route used. For example, if synthesized from 2,4-bis(trifluoromethyl)benzonitrile, residual nitrile could be present.
Q4: How can I improve the purity of my recrystallized product?
A4: To enhance purity, ensure the crude material is fully dissolved in the minimum amount of boiling solvent.[3] Allow the solution to cool slowly and undisturbed, as rapid cooling can trap impurities within the crystal lattice.[2] Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The specific solvent and volumes should be optimized based on small-scale trials.
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
Visualizations
Caption: A workflow diagram for troubleshooting common issues during recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 2,4-Bis(trifluoromethyl)benzamide
Welcome to the technical support center for the synthesis of 2,4-Bis(trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common laboratory methods for synthesizing this compound typically start from either 2,4-bis(trifluoromethyl)benzoic acid or its corresponding acyl chloride. The main routes are:
-
From 2,4-Bis(trifluoromethyl)benzoyl chloride: This involves the reaction of the benzoyl chloride with ammonia or an amine. This method is often rapid and high-yielding.[1][2]
-
From 2,4-Bis(trifluoromethyl)benzoic acid: This route requires the direct condensation of the benzoic acid with an amine using a coupling reagent, such as a carbodiimide (e.g., DCC or EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[3][4]
-
From 2,4-Bis(trifluoromethyl)benzonitrile: This involves the hydrolysis of the corresponding benzonitrile, typically under acidic or basic conditions, to yield the amide.[5]
Q2: I am using a carbodiimide coupling reagent (like EDC) and getting a persistent impurity. What is it likely to be?
A2: A common and troublesome side product in carbodiimide-mediated couplings is an N-acylurea. This impurity forms from the rearrangement of the highly reactive O-acylisourea intermediate.[3] N-acylurea often has similar solubility properties to the desired amide product, which can complicate purification by crystallization or chromatography.[3]
Q3: How can I minimize the formation of N-acylurea byproduct?
A3: To suppress the formation of N-acylurea, it is recommended to add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement, while still being reactive towards the amine.
Q4: My reaction yield is low when starting from the benzoyl chloride. What are the likely causes?
A4: Low yields when using the benzoyl chloride route are often due to:
-
Hydrolysis of the Benzoyl Chloride: 2,4-Bis(trifluoromethyl)benzoyl chloride is sensitive to moisture and can readily hydrolyze back to the unreactive benzoic acid. It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[1]
-
Protonation of the Amine: The reaction generates hydrochloric acid (HCl), which can protonate the amine starting material, rendering it non-nucleophilic.[1] To prevent this, a base (such as pyridine, triethylamine, or aqueous NaOH) must be included in the reaction mixture to neutralize the HCl as it forms.[1]
Troubleshooting Guide
This guide addresses specific issues that can arise during the synthesis of this compound and offers potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor Reagent Quality: Coupling reagents (e.g., EDC, DCC) may have degraded. Benzoyl chloride may have hydrolyzed. | 1. Use fresh or properly stored coupling reagents. For difficult couplings, consider a more potent reagent like HATU.[3] Ensure the benzoyl chloride is of high purity and handled under anhydrous conditions. |
| 2. Inadequate Activation of Carboxylic Acid: The coupling reaction may not be proceeding efficiently. | 2. Add an activating agent like HOBt when using carbodiimides.[1][3] Ensure reaction temperature and time are optimized. | |
| 3. Presence of Water: Moisture can hydrolyze the benzoyl chloride or deactivate coupling reagents. | 3. Use anhydrous solvents (e.g., dry DMF, DCM, or THF). Dry all glassware thoroughly before use. | |
| 4. Steric Hindrance: The trifluoromethyl groups can sterically hinder the reaction. | 4. Increase reaction time or temperature. Consider using a less hindered amine if possible, or a more powerful coupling reagent.[3] | |
| Difficult Purification / Persistent Impurities | 1. N-acylurea Formation (with carbodiimides): This byproduct is often difficult to separate from the desired amide. | 1. Add HOBt or HOAt to the reaction mixture to minimize N-acylurea formation.[3] If the byproduct (dicyclohexylurea, DCU, from DCC) is a solid, it can often be removed by filtration.[1] |
| 2. Unreacted Benzoic Acid: The starting carboxylic acid may remain in the product. | 2. During aqueous workup, wash the organic layer with a mild aqueous base (e.g., dilute NaHCO₃ or Na₂CO₃ solution) to remove unreacted acidic starting material. | |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent or byproducts can lower the melting point of the product. | 1. Ensure the product is thoroughly dried under vacuum. Attempt to purify further by column chromatography or recrystallization from a different solvent system. |
| 2. Crystallization Issues: The product may be slow to crystallize. | 2. Try scratching the inside of the flask with a glass rod to induce crystallization. If available, add a seed crystal of the pure product. |
Data Presentation: Comparison of Amidation Methods
The following table summarizes common methods for benzamide synthesis, which are applicable to the synthesis of this compound.
| Method | Starting Materials | Reagents/Catalyst | Typical Yield | Advantages | Disadvantages |
| Acyl Chloride Route | Benzoyl Chloride, Amine | Base (e.g., Pyridine, NaOH) | 70-95%[1] | High yield, fast reaction.[1] | Benzoyl chloride is lachrymatory and moisture-sensitive.[1] |
| Carbodiimide Coupling | Benzoic Acid, Amine | EDC or DCC, with HOBt | 60-90% | Milder conditions than acyl chloride route. | Can form N-acylurea byproducts; reagents can be expensive.[3] |
| Nitrile Hydrolysis | Benzonitrile | Acid or Base (e.g., NaOH) | 85-95%[5] | High yield for specific substrates. | Requires the synthesis of the benzonitrile precursor; conditions can be harsh. |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride
This protocol describes the reaction of 2,4-bis(trifluoromethyl)benzoyl chloride with aqueous ammonia.
-
In a suitable reaction vessel, combine 2,4-bis(trifluoromethyl)benzoyl chloride (1.0 eq) with cold water (1.0 eq by weight).[6]
-
Maintain the temperature at approximately 10°C using an ice bath.[6]
-
Slowly add aqueous ammonia (ammonium hydroxide) to the mixture while stirring vigorously.[6]
-
Continue stirring at 10°C for 3-4 hours to allow the reaction to complete.[6]
-
Upon completion, a solid precipitate of this compound will form.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold water to remove any remaining salts.[6]
-
Dry the product under vacuum to obtain the final this compound.
Protocol 2: Synthesis via Carbodiimide Coupling
This protocol details the coupling of 2,4-bis(trifluoromethyl)benzoic acid with an amine using EDC and HOBt.[3]
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-bis(trifluoromethyl)benzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.[3]
-
Cool the stirred solution to 0°C in an ice bath.[3]
-
Add a non-nucleophilic base, such as DIPEA (2.5 eq), to the mixture.[3]
-
Slowly add solid EDC hydrochloride (1.2 eq) to the reaction mixture in portions, keeping the temperature at 0°C.[3]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Extract the product from the aqueous mixture using an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Experimental workflow for benzamide synthesis via carbodiimide coupling.
Caption: A logical troubleshooting guide for low yield synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 6. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
Identification of impurities in 2,4-Bis(trifluoromethyl)benzamide by HPLC and LCMS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 2,4-Bis(trifluoromethyl)benzamide by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in this compound?
A1: The most common synthetic route to this compound involves the hydrolysis of 2,4-Bis(trifluoromethyl)benzonitrile.[1][2] Based on this, the primary expected impurities are:
-
Starting Material: 2,4-Bis(trifluoromethyl)benzonitrile (from incomplete hydrolysis).
-
Over-hydrolysis Product: 2,4-Bis(trifluoromethyl)benzoic acid (if the amide is further hydrolyzed).[3]
-
Degradation Products: Other related substances may form depending on the storage conditions and the presence of light, heat, or reactive agents.
Q2: What are the recommended starting HPLC conditions for analyzing this compound and its impurities?
A2: A reversed-phase HPLC method is typically suitable for this type of analysis. The following table outlines a robust starting point for method development.
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 220 nm or Photodiode Array (PDA) for spectral analysis |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (1:1) to a concentration of 1 mg/mL |
Q3: What are the key considerations for LCMS analysis of this compound?
A3: For LCMS analysis, it is crucial to use volatile mobile phase modifiers like formic acid or ammonium formate to ensure compatibility with the mass spectrometer. Electrospray Ionization (ESI) is a suitable ionization technique. Given the molecular structure, analysis in both positive and negative ion modes is recommended to ensure the detection of all potential impurities. The two trifluoromethyl groups provide a distinct isotopic pattern that can aid in identification.
Q4: How can I definitively identify an unknown peak in my chromatogram?
A4: The identification process involves a systematic approach. First, use a high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap to determine the accurate mass of the impurity.[4] This allows you to propose a molecular formula. Next, perform tandem mass spectrometry (MS/MS or MSn) to fragment the impurity's molecular ion.[4][5] The resulting fragmentation pattern provides structural information that can be used to confirm the identity of the impurity, especially when compared against the fragmentation patterns of the main compound and known potential impurities.
Experimental Protocols
Detailed HPLC Method for Impurity Profiling
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Set up the HPLC system according to the parameters in Table 1 .
-
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 15-20 minutes or until a stable baseline is achieved.[1]
-
Inject the prepared sample.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity relative to the total peak area to quantify their levels.
-
Detailed LCMS Method for Impurity Identification
-
LC Separation:
-
Use the HPLC method described above. Ensure all mobile phase components are LCMS-grade.
-
-
MS Instrumentation and Conditions:
-
Divert the flow from the HPLC to the mass spectrometer.
-
Use the parameters outlined in Table 2 as a starting point.
-
-
Data Acquisition and Analysis:
-
Acquire full scan data in both positive and negative ion modes to obtain the molecular weight of any eluting peaks.
-
Perform a separate run using a data-dependent acquisition (DDA) or targeted MS/MS experiment to obtain fragmentation spectra for the peaks of interest.
-
Analyze the fragmentation pattern to elucidate the structure of the impurities.
-
Table 2: Recommended Starting LCMS Method Parameters
| Parameter | Recommended Condition |
|---|---|
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Scan Range | 100 - 500 m/z |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350 °C |
| Nebulizer Pressure | 40 psi |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Secondary Interactions: The amide or acidic/basic impurities may be interacting with active silanol groups on the silica-based column packing.[6]
-
Insufficient Buffering: The mobile phase pH may not be optimal to keep all analytes in a single ionic state.[6]
-
Column Overload: Injecting too much sample can lead to fronting peaks.[6]
-
Column Contamination/Age: The column may be contaminated or nearing the end of its lifespan.[1]
-
-
Solutions:
-
Use a High-Purity Column: Employ a column with high-purity silica and end-capping to minimize silanol interactions.
-
Adjust Mobile Phase: Ensure the mobile phase additive (e.g., formic acid) is at a sufficient concentration (10-25 mM is often adequate) to control ionization.[6]
-
Reduce Sample Concentration: Dilute the sample and inject a smaller volume to see if peak shape improves.
-
Flush or Replace Column: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, replace the column.
-
Problem: Inconsistent Retention Times
-
Possible Causes:
-
Poor Column Equilibration: The column was not given enough time to equilibrate with the initial mobile phase conditions.[1]
-
Mobile Phase Composition Change: The mobile phase was prepared incorrectly, or one of the solvent reservoirs is running low.
-
Pump or Leak Issues: Air bubbles in the pump head or leaks in the system can cause flow rate fluctuations.
-
Temperature Fluctuations: The column temperature is not stable.[1]
-
-
Solutions:
-
Increase Equilibration Time: Always allow at least 10-15 column volumes for equilibration before the first injection.[1]
-
Prepare Fresh Mobile Phase: Prepare a new batch of mobile phase, ensuring accurate measurements. Check solvent levels.
-
Purge and Check for Leaks: Purge the pump to remove any air bubbles. Systematically check all fittings for signs of leaks from the pump to the detector.
-
Use a Column Oven: Ensure the column is placed in a thermostat-controlled oven to maintain a consistent temperature.
-
Problem: Low or No MS Signal
-
Possible Causes:
-
Ion Suppression: Non-volatile salts or other matrix components are co-eluting with the analyte and suppressing its ionization.
-
Incorrect Ionization Mode: The analyte ionizes preferentially in a mode (positive or negative) that is not being monitored.
-
Source Contamination: The ESI source is dirty, which can block the ion path or cause unstable spray.
-
Analyte Instability: The compound may be unstable under the source conditions (e.g., thermal degradation).
-
-
Solutions:
-
Improve Chromatographic Separation: Optimize the HPLC method to better separate the analyte from interfering matrix components.
-
Switch Polarity: Analyze the sample in both positive and negative ion modes.
-
Clean the MS Source: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer).
-
Optimize Source Parameters: Lower the drying gas temperature or capillary voltage to see if signal improves.
-
Impurity Identification Workflow
The following diagram illustrates the logical workflow for identifying an unknown impurity detected during the analysis of this compound.
Caption: Workflow for impurity identification in this compound.
Example Impurity Data
The following table provides a hypothetical example of data that could be generated during an LCMS analysis, aiding in the identification of potential impurities.
Table 3: Example LCMS Impurity Profile for this compound
| Peak | Retention Time (min) | Observed m/z [M-H]⁻ | Proposed Molecular Formula | Possible Identity |
|---|---|---|---|---|
| Main | 12.5 | 256.0281 | C₉H₄F₆NO⁻ | This compound |
| Impurity 1 | 14.8 | 238.0175 | C₉H₂F₆N⁻ | 2,4-Bis(trifluoromethyl)benzonitrile |
| Impurity 2 | 10.2 | 257.0121 | C₉H₂F₆O₂⁻ | 2,4-Bis(trifluoromethyl)benzoic acid |
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. embibe.com [embibe.com]
- 4. N-(tert-Butyl)-N-((ethoxycarbonothioyl)thio)-3,5-bis(trifluoromethyl)benzamide 2022988-45-8 [sigmaaldrich.com]
- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 6. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
Troubleshooting low yield in amidation reactions with 2,4-bis(trifluoromethyl)aniline
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low yields in amidation reactions involving the electron-deficient and sterically hindered substrate, 2,4-bis(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: Why is my amidation reaction with 2,4-bis(trifluoromethyl)aniline resulting in a low yield?
A1: 2,4-bis(trifluoromethyl)aniline is a particularly challenging substrate for amidation reactions. The two trifluoromethyl (-CF₃) groups on the aniline ring are strongly electron-withdrawing. This electronic effect significantly reduces the electron density on the nitrogen atom, making the amine much less nucleophilic than standard anilines.[1][2] Consequently, the reaction with an activated carboxylic acid is often sluggish and incomplete, leading to low yields.
Q2: What are the most common initial factors to check when a reaction fails?
A2: The most common causes of failure for this sensitive reaction can be categorized as follows:
-
Reagent Quality: Coupling agents, especially carbodiimides like EDC, are highly sensitive to moisture and can degrade upon improper storage.[3] Always use fresh or properly stored reagents.
-
Anhydrous Conditions: The presence of even trace amounts of water can hydrolyze the activated carboxylic acid intermediate or the coupling reagent itself, preventing the desired amide bond formation.[3][4] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incorrect Stoichiometry: The molar ratios of the coupling reagent, additives (like HOBt), and base to the carboxylic acid and aniline are critical. These should be precisely measured for optimal activation and reaction.[3]
-
Suboptimal Temperature: While some difficult couplings require heat, excessive temperatures can promote side reactions or decomposition of reagents and products.[4][5] It is often best to start the activation at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature or with gentle heating.[3]
Q3: Which coupling reagents are most effective for an electron-deficient aniline like 2,4-bis(trifluoromethyl)aniline?
A3: Standard coupling conditions are often insufficient. For challenging substrates like this, more potent activating agents are required.
-
Carbodiimides with Additives: Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a common starting point. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be crucial, as it forms a highly reactive acyliminium ion intermediate that enhances the reaction rate with poor nucleophiles.[6][7][8]
-
Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are generally more reactive than carbodiimide systems. HATU is particularly effective as it forms a highly reactive OAt-ester, which can react more efficiently with weakly nucleophilic amines.[9]
-
Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent that is well-suited for difficult couplings.[2]
Q4: I am using EDC and see a major byproduct on my TLC. What is it and how can I prevent it?
A4: When using carbodiimide coupling agents like EDC or DCC, a common side reaction is the formation of an unreactive N-acylurea byproduct.[3] This occurs when the activated O-acylisourea intermediate rearranges internally instead of reacting with the aniline. To minimize this, an additive such as HOBt or HOAt should always be used. These additives react with the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine, thereby channeling the reaction towards the desired amide product.
Q5: What are the recommended reaction conditions (solvent, base, temperature) for this amidation?
A5:
-
Solvents: Anhydrous polar aprotic solvents are typically preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices.[3][5]
-
Base: A non-nucleophilic organic base is required to neutralize the acidic byproducts of the reaction. Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are standard choices.[2][6] Typically, 2-3 equivalents are used.
-
Order of Addition: A standard and effective procedure is to pre-activate the carboxylic acid. The carboxylic acid, coupling reagent (e.g., EDC), and additive (e.g., HOBt) are stirred together in the solvent at 0 °C for 15-30 minutes before the 2,4-bis(trifluoromethyl)aniline and base are added.[3]
-
Temperature & Time: After adding the aniline, the reaction is typically allowed to warm to room temperature and stirred for 12-24 hours. Progress should be monitored by TLC or LC-MS.[3] Gentle heating (e.g., 40-50 °C) may be necessary if the reaction is slow at room temperature, but should be used with caution.
Q6: My yield is still low even with optimized conditions. What alternative strategies can I try?
A6: If standard coupling reagents fail, a more reactive carboxylic acid derivative is needed. The most common strategy is to convert the carboxylic acid to an acyl chloride . This can be achieved using reagents like oxalyl chloride or thionyl chloride in an anhydrous solvent like DCM. The resulting acyl chloride is highly electrophilic and can often react with the weakly nucleophilic 2,4-bis(trifluoromethyl)aniline, typically in the presence of a base like pyridine or DIPEA.[2]
Troubleshooting Guide
This workflow provides a logical sequence of steps to diagnose and solve low-yield issues.
References
- 1. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Preventing decomposition of 2,4-Bis(trifluoromethyl)benzamide during reaction workup
Welcome to the technical support center for 2,4-Bis(trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound, with a specific focus on preventing its decomposition during reaction workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the significance of the trifluoromethyl groups?
This compound is an organic compound featuring a benzamide core substituted with two trifluoromethyl (-CF3) groups. The trifluoromethyl group is a crucial substituent in medicinal chemistry and drug design.[1] Due to the high strength of the carbon-fluorine bond, this group imparts significant metabolic and chemical stability to a molecule.[2] Its strong electron-withdrawing nature and lipophilicity can improve a compound's binding affinity, membrane permeability, and overall bioavailability.[2]
Q2: What are the most common decomposition pathways for this compound during a reaction workup?
While the trifluoromethyl groups themselves are generally robust, the molecule has two primary points of susceptibility during typical workup procedures:
-
Amide Bond Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the amide to form 2,4-bis(trifluoromethyl)benzoic acid.[3][4] This is the most common degradation pathway for benzamides.
-
Trifluoromethyl Group Hydrolysis: Although less common, the -CF3 group can undergo hydrolysis to a carboxylic acid (-COOH) group, particularly under strong alkaline (basic) conditions.[3][5]
Q3: Is the compound more sensitive to acidic or basic conditions?
The compound is sensitive to both, but the risks differ. Both strong acids and bases can catalyze the hydrolysis of the amide bond.[4] However, strong basic conditions present a dual threat: they can hydrolyze the amide bond and may also cause the hydrolysis of one or both of the trifluoromethyl groups, leading to a more complex mixture of degradation products.[3][5] Therefore, exposure to strong bases should be strictly avoided.
Q4: What are the likely decomposition products I might observe?
The primary decomposition products are carboxylic acids, which are significantly more polar than the parent benzamide. Depending on the conditions, you might expect to see:
-
2,4-Bis(trifluoromethyl)benzoic acid: From hydrolysis of the amide bond.
-
4-(Trifluoromethyl)-2-carboxybenzamide: From selective hydrolysis of the C2-positioned trifluoromethyl group.
-
2-(Trifluoromethyl)-4-carboxybenzamide: From selective hydrolysis of the C4-positioned trifluoromethyl group.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue: My product yield is unexpectedly low after an aqueous workup, and I suspect decomposition.
-
Possible Cause: Your workup conditions may be too harsh, leading to hydrolysis. Standard acidic or basic washes to remove impurities are the most likely cause of degradation.
-
Solution:
-
Review Your Protocol: Carefully examine the pH and temperature of every step in your workup. Did you use strong acids (e.g., >1M HCl) or strong bases (e.g., NaOH, K2CO3)? Was the workup performed at room temperature or higher?
-
Switch to a Neutral Workup: Avoid acidic and basic washes altogether if possible. Quench the reaction with a neutral or mildly acidic solution like saturated aqueous ammonium chloride (NH4Cl). Wash the organic layer with water and/or brine (saturated NaCl solution).
-
Control Temperature: Perform all workup and extraction steps at a low temperature (0-5 °C) to reduce the rate of potential hydrolysis.
-
// Node Definitions start [label="Low Yield or\nNew Impurity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; review [label="Review Workup Protocol\n(pH, Temp, Duration)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="Used Strong Acid/Base\n(e.g., >1M HCl, NaOH)?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Workup at > RT or\nfor Extended Time?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; implement_neutral [label="Implement Mild/Neutral Workup Protocol\n(See Recommended Protocols)", fillcolor="#34A853", fontcolor="#FFFFFF"]; control_temp [label="Perform Workup at Low Temp\n(0-5 °C) & Minimize Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_issue [label="Decomposition Unlikely\nFrom Workup.\nInvestigate Reaction.", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Characterize Impurity\n(LC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> review; review -> check_ph; check_ph -> implement_neutral [label="Yes"]; check_ph -> check_temp [label="No"]; check_temp -> control_temp [label="Yes"]; check_temp -> no_issue [label="No"]; implement_neutral -> analyze; control_temp -> analyze; } .enddot Caption: Troubleshooting workflow for diagnosing product decomposition.
Issue: After a wash with sodium bicarbonate (NaHCO₃) solution, I see a new, more polar spot on my TLC plate.
-
Possible Cause: Even a weak base like sodium bicarbonate can be sufficient to cause some hydrolysis of the amide bond, especially with prolonged exposure. The new polar spot is almost certainly the resulting carboxylate salt (2,4-bis(trifluoromethyl)benzoate), which becomes the carboxylic acid upon acidification or on a silica gel TLC plate.
-
Solution:
-
Minimize Contact Time: If a basic wash is absolutely necessary to remove acidic impurities, use a chilled, dilute solution and perform the extraction quickly. Do not let the layers sit for an extended period.
-
Use a Milder Base: Consider using a phosphate buffer solution (pH ~7-8) as a less aggressive alternative to bicarbonate washes.
-
Alternative Purification: If the acidic impurity is non-polar, consider purifying via column chromatography or recrystallization instead of a basic wash to avoid decomposition.
-
// Node Definitions parent [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod_amide [label="2,4-Bis(trifluoromethyl)benzoic Acid\n(from Amide Hydrolysis)", shape="Mrecord"]; prod_cf3 [label="Carboxy-trifluoromethyl-benzamide\n(from CF3 Hydrolysis)", shape="Mrecord"];
// Edges parent -> prod_amide [label=" Acid or Base Wash\n(Most Common Pathway) ", color="#EA4335", fontcolor="#EA4335"]; parent -> prod_cf3 [label=" Strong Base (e.g., NaOH)\n(Less Common) ", color="#5F6368", fontcolor="#5F6368"]; } .enddot Caption: Primary decomposition pathways for this compound.
Data Summary
The stability of the functional groups in this compound is highly dependent on the pH of the aqueous environment during workup.
| Workup Condition | Reagent Example | Effect on Amide Group | Effect on -CF₃ Groups | Primary Risk |
| Strong Acid | >1M HCl, H₂SO₄ | High risk of hydrolysis[4] | Generally stable[6] | Amide cleavage |
| Weak Acid | Dilute HCl, NH₄Cl | Low risk with short exposure | Stable | Minor amide cleavage |
| Neutral | Water, Brine | Very low risk | Stable | Minimal decomposition |
| Weak Base | NaHCO₃, K₃PO₄ | Moderate risk of hydrolysis | Very low risk | Amide cleavage |
| Strong Base | NaOH, KOH, K₂CO₃ | High risk of hydrolysis[3] | Moderate risk of hydrolysis[3][5] | Amide & -CF₃ cleavage |
Experimental Protocols
Recommended Protocol: Mild Workup for Isolating this compound
This protocol is designed to minimize the risk of hydrolysis of both the amide and trifluoromethyl functional groups.
Objective: To isolate the target compound from a reaction mixture while avoiding decomposition.
Methodology:
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath. This will slow down both the desired reaction and potential side reactions during the initial quench.
-
Quenching: Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. The NH₄Cl solution is weakly acidic and is effective at quenching many reactive reagents without being strongly acidic. Alternatively, for very sensitive substrates, quenching with cold water may be sufficient.
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. The choice of solvent should be based on the solubility of the product and the nature of the reaction solvent.
-
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic layer once with cold, deionized water to remove water-soluble impurities.
-
Wash the organic layer once with cold, saturated aqueous NaCl (brine). This helps to break up emulsions and remove bulk water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (rotary evaporation) at a low temperature (bath temperature < 40 °C) to obtain the crude product.
-
-
Purification: Purify the crude product by methods that do not involve harsh pH, such as flash column chromatography on silica gel or recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Benzamides
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the synthesis of fluorinated benzamides. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of fluorinated benzamides often an exothermic process?
A1: The primary reason for the exothermicity lies in the amide bond formation step, which is a thermodynamically favorable process. The reaction between an activated carboxylic acid derivative (like a fluorobenzoyl chloride) and an amine is inherently exothermic. The presence of fluorine atoms on the benzoyl moiety can also influence the reactivity of the acyl chloride, potentially affecting the rate of heat release.[1] The hydrolysis of acyl chlorides, a potential side reaction if moisture is present, is also an exothermic process that can contribute to the overall heat generation.[2][3]
Q2: What are the main risks associated with uncontrolled exothermic reactions in this synthesis?
A2: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure within the reaction vessel, a dangerous situation known as a thermal runaway.[4][5] This can result in:
-
Boiling of the solvent: leading to a rapid pressure increase and potential vessel rupture.
-
Decomposition of reactants, products, or solvents: which can generate large volumes of gas and potentially toxic or flammable byproducts.
-
Side reactions: elevated temperatures can promote the formation of impurities, reducing the yield and purity of the desired fluorinated benzamide.[6]
-
Fire or explosion: in severe cases, the combination of flammable solvents and a rapid release of energy can lead to catastrophic failure of the equipment.[4]
Q3: What are the key parameters to monitor and control to ensure a safe reaction?
A3: Careful monitoring and control of the following parameters are crucial for managing the exotherm:
-
Internal Reaction Temperature: This is the most critical parameter. Use a thermocouple or thermometer to monitor the internal temperature of the reaction mixture, as it can differ significantly from the external bath temperature.[7]
-
Reagent Addition Rate: Slow, controlled addition of the more reactive reagent (typically the fluorobenzoyl chloride) allows for the heat generated to be dissipated effectively.[8]
-
Stirring: Efficient agitation is vital to ensure uniform temperature distribution and prevent the formation of localized hot spots.
-
Cooling Capacity: Ensure the cooling system (e.g., ice bath, cryostat) is adequate to handle the expected heat evolution of the reaction.
Q4: How does the choice of solvent impact the safety of the reaction?
A4: The solvent plays a significant role in heat management. Key considerations include:
-
Boiling Point: A solvent with a higher boiling point provides a larger safety margin before boiling over.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase.
-
Reactivity: The solvent should be inert to the reaction conditions. Some fluorinating reagents can react exothermically with certain solvents like DMF, pyridine, and DMSO.[9]
Q5: Are there specific safety precautions for handling fluorinating agents and fluorinated compounds?
A5: Yes, fluorinating agents and the resulting compounds require careful handling:
-
Toxicity and Corrosiveness: Many fluorinating agents are toxic and can generate hydrogen fluoride (HF) upon contact with moisture. HF is highly corrosive and can cause severe burns.[10]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Material Compatibility: Ensure that the reaction vessel and any transfer lines are compatible with the reagents being used. HF can etch glass.[10]
Troubleshooting Guide
Issue 1: Rapid and uncontrolled temperature rise during the addition of fluorobenzoyl chloride.
-
Possible Cause:
-
The addition rate of the fluorobenzoyl chloride is too fast.
-
The cooling bath is not efficient enough or has lost its cooling capacity.
-
Inadequate stirring is leading to the formation of hot spots.
-
The initial temperature of the reaction mixture was too high.
-
-
Solution:
-
Immediately stop the addition of the fluorobenzoyl chloride.
-
Ensure the cooling bath is at the target temperature and has sufficient capacity (e.g., plenty of ice in an ice-water bath).
-
Increase the stirring rate to improve heat dissipation.
-
If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
-
Once the temperature is under control, resume the addition of the fluorobenzoyl chloride at a much slower rate.
-
Issue 2: The reaction temperature does not increase as expected upon addition of the coupling reagent, but then experiences a sudden, sharp exotherm.
-
Possible Cause:
-
An induction period is occurring, where the reaction is slow to initiate, leading to an accumulation of unreacted reagents. Once the reaction starts, the accumulated reagents react quickly, causing a rapid release of heat.
-
-
Solution:
-
Add a small portion of the reagent first and wait for a slight, controlled temperature increase to confirm that the reaction has initiated before proceeding with the rest of the addition.
-
Ensure proper mixing to facilitate the reaction initiation.
-
Consider a slightly higher starting temperature to overcome the activation energy barrier, but proceed with caution and ensure adequate cooling is in place.
-
Issue 3: Formation of significant side products and a dark-colored reaction mixture.
-
Possible Cause:
-
The reaction temperature was too high, leading to decomposition or polymerization.[2]
-
Side reactions, such as reaction with the solvent or impurities, are being promoted by the elevated temperature.
-
-
Solution:
-
Maintain a lower reaction temperature throughout the addition and stirring period.
-
Ensure all reagents and solvents are pure and anhydrous. Moisture can lead to the hydrolysis of the acyl chloride, which is also exothermic.[2]
-
Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
-
Data Presentation
Table 1: Illustrative Reaction Parameters for Amide Coupling Reagents
| Coupling Reagent | Typical Solvent | Typical Temperature Range (°C) | General Reactivity/Exotherm Profile | Key Considerations |
| Thionyl Chloride (for acyl chloride formation) | DCM, Toluene | 0 to reflux | Highly reactive, exothermic reaction with carboxylic acid. | In-situ use or isolation of the acyl chloride is common. Generates HCl and SO2 gas. |
| Oxalyl Chloride (for acyl chloride formation) | DCM, THF | 0 to RT | Highly reactive, exothermic. | Generates CO and HCl gas. Often used with a catalytic amount of DMF. |
| HATU | DMF, DCM | 0 to RT | Generally a controlled exotherm. | Often used with a non-nucleophilic base like DIPEA. Byproducts are water-soluble, aiding in purification. |
| EDC/HOBt | DMF, DCM | 0 to RT | Milder exotherm compared to acyl chlorides. | HOBt can suppress side reactions and racemization. |
Note: The exothermicity will also depend on the specific substrates, concentration, and scale of the reaction.
Table 2: Influence of Temperature on a Hypothetical Fluorinated Benzamide Synthesis
| Reaction Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Purity (%) | Observations |
| 0 - 5 | 12 | 85 | 98 | Slow, controlled reaction. Minimal side products. |
| 25 (Room Temperature) | 4 | 90 | 95 | Moderate reaction rate with a manageable exotherm. Some minor impurities observed. |
| 50 | 1 | 75 | 80 | Rapid reaction with a significant exotherm. Increased formation of colored byproducts. |
This table presents illustrative data to demonstrate the general trend. Actual results will vary depending on the specific reactants and conditions.
Experimental Protocols
Protocol: Synthesis of N-(4-methoxyphenyl)-4-fluorobenzamide with Temperature Control
This protocol describes the synthesis of a representative fluorinated benzamide from 4-fluorobenzoyl chloride and p-anisidine, with a strong emphasis on managing the exothermic reaction.
Materials:
-
4-fluorobenzoyl chloride
-
p-Anisidine
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Addition funnel
-
Ice-water bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer or thermocouple placed in the reaction mixture, and a nitrogen inlet.
-
Add p-anisidine (1.0 eq) and anhydrous DCM (100 mL) to the flask. Stir the mixture to dissolve the amine.
-
Add triethylamine (1.2 eq) to the amine solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Controlled Addition of Acyl Chloride:
-
Dissolve 4-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM (50 mL) and add it to the addition funnel.
-
Once the amine solution has reached 0-2 °C, begin the dropwise addition of the 4-fluorobenzoyl chloride solution.
-
Crucially, monitor the internal reaction temperature closely. Maintain the temperature below 5 °C by adjusting the addition rate. If the temperature rises above 5 °C, pause the addition until it cools down. The addition should take approximately 30-60 minutes.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature.
-
Continue to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl (50 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Caption: Workflow for controlled synthesis of fluorinated benzamides.
Caption: Troubleshooting logic for an uncontrolled exotherm.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic parameters for the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the solubility of 2,4-Bis(trifluoromethyl)benzamide for in vitro assays
This guide provides researchers, scientists, and drug development professionals with strategies to address solubility challenges encountered with 2,4-Bis(trifluoromethyl)benzamide and other poorly soluble compounds in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to dissolve this compound for an in vitro assay?
A1: The most common starting point for dissolving poorly water-soluble compounds like this compound is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose because it can dissolve both polar and nonpolar compounds and is miscible with aqueous cell culture media.[1] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted to the final working concentration in your assay medium.
Q2: My compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What is happening and what can I do?
A2: This is a common issue known as "crashing out." It occurs because the compound is highly soluble in DMSO but poorly soluble in the aqueous environment of the culture medium.[2][3] When the DMSO is diluted, it can no longer keep the compound in solution.
Here are several troubleshooting steps:
-
Minimize the final DMSO concentration: Most cell lines can tolerate DMSO up to 0.1-0.5%.[4] By using a more concentrated DMSO stock, you can add a smaller volume to your media, which may prevent precipitation.[2]
-
Improve mixing: Add the DMSO stock dropwise to the medium while vortexing or stirring to facilitate rapid dispersion.[5]
-
Pre-warm the media: Adding the compound to warm media (e.g., 37°C) can sometimes help maintain solubility.[5]
-
Use a co-solvent system: Incorporate another less toxic, water-miscible organic solvent alongside DMSO.[6][7]
-
Explore formulation strategies: Techniques like using cyclodextrins or adjusting the pH of the medium can significantly enhance aqueous solubility.[8][]
Q3: What are co-solvents and how can they improve the solubility of my compound?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[6][10] By reducing the "self-association" of water, co-solvents make it more favorable for hydrophobic compounds to remain dissolved.[] Common co-solvents used in in vitro assays include ethanol, propylene glycol, and polyethylene glycol (PEG 400).[][11]
Q4: Can adjusting the pH of my assay buffer help dissolve this compound?
A4: The solubility of ionizable compounds is highly dependent on pH.[][12] For a compound with acidic or basic functional groups, adjusting the pH of the buffer can convert the molecule into its more soluble ionized (salt) form.[13][14] For a weak acid, increasing the pH (making it more basic) will increase solubility. For a weak base, decreasing the pH (making it more acidic) will increase solubility.[12][14] It is crucial to ensure the chosen pH is compatible with your experimental system (e.g., does not affect cell viability or protein function).
Q5: What are cyclodextrins and how do they work?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[8][15] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core. This forms a water-soluble inclusion complex, which significantly enhances the apparent aqueous solubility of the compound.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations for this purpose.[17][19]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Compound precipitates immediately upon addition to aqueous media. | The compound has very low aqueous solubility and is "crashing out" from the organic stock solution.[3] | 1. Increase Stock Concentration: Make a more concentrated stock in DMSO to minimize the volume added to the media.[4]2. Use a Co-solvent: Prepare the stock in a mixture of DMSO and another co-solvent like PEG 400.[]3. Use Cyclodextrins: Pre-formulate the compound with a cyclodextrin like HP-β-CD to form a soluble inclusion complex.[8][18] |
| Media becomes cloudy at higher concentrations. | The working concentration exceeds the compound's kinetic solubility limit in the final assay medium. | 1. Determine Maximum Solubility: Perform a kinetic solubility test to find the highest concentration achievable in your specific medium.2. Change Solubilization Strategy: If higher concentrations are needed, a more robust method like cyclodextrin complexation or a lipid-based formulation may be required.[3] |
| Inconsistent results between experiments. | Variability in compound dissolution, precipitation over time, or interaction with media components. | 1. Standardize Preparation: Ensure the exact same procedure (warming, mixing speed, order of addition) is used every time.[5]2. Prepare Fresh Solutions: Prepare working solutions immediately before use, as some compounds can precipitate out of solution over time, even if initially clear.[20]3. Consider Serum Effects: If using serum-containing media, proteins like albumin can bind to the compound, affecting its free concentration and solubility.[20] |
| Observed cellular toxicity is higher than expected. | The solvent (e.g., DMSO) concentration is too high, or the solubilizing agent itself is causing toxicity. | 1. Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent/vehicle used for the compound to assess baseline toxicity.[4]2. Lower Vehicle Concentration: Ensure the final DMSO concentration is non-toxic to your specific cell line (typically <0.5%).[4]3. Choose Biocompatible Excipients: When using co-solvents or surfactants, select those with low cellular toxicity at the required concentration, such as Poloxamer 407 or certain cyclodextrins.[19] |
Quantitative Data: Comparison of Solubility Enhancement Strategies
The following table summarizes the potential effectiveness of various solubilization techniques on a model poorly soluble drug, providing a general reference for expected improvements.
| Strategy | Solubilizing Agent(s) | Example Fold Increase in Solubility | Key Considerations |
| Co-solvency | PEG 400, Ethanol, Propylene Glycol | 2 to 50-fold[10][21] | Potential for solvent toxicity at higher concentrations.[22] |
| pH Adjustment | Buffers (e.g., Phosphate, Acetate) | 10 to >1000-fold (for ionizable drugs)[][13] | Only effective for ionizable compounds; pH must be compatible with the assay system.[12] |
| Surfactants | Polysorbate 80 (Tween 80), Cremophor EL | 5 to 100-fold[19][21] | Can disrupt cell membranes at concentrations above the critical micelle concentration (CMC).[20] |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 to >500-fold[8][17] | Highly effective and generally low toxicity; may alter the free concentration of the drug.[18] |
Experimental Protocols
Protocol 1: Preparation using a Co-solvent System
This protocol describes how to prepare a working solution using a co-solvent to improve solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Target aqueous buffer or cell culture medium
Procedure:
-
Prepare a primary stock solution of the compound at a high concentration (e.g., 50 mM) in 100% DMSO.
-
Create a secondary, intermediate stock solution. For a final vehicle concentration of 10% PEG 400 and 1% DMSO, mix one part of the primary DMSO stock with nine parts of PEG 400.
-
Warm the target aqueous medium to 37°C.
-
While vigorously vortexing the warm medium, slowly add the intermediate co-solvent stock solution drop by drop to reach the desired final concentration of the compound.
-
Visually inspect the solution for any signs of precipitation. Use the solution immediately after preparation.
Protocol 2: Preparation using Cyclodextrin Inclusion Complexation (Co-solvent Evaporation Method)
This method creates a solid dispersion of the compound with cyclodextrin, which can then be easily dissolved in an aqueous medium.[3][23]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
A suitable volatile solvent (e.g., methanol or acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of drug to HP-β-CD (common ratios are 1:1 or 1:2).
-
Dissolve the appropriate amounts of both this compound and HP-β-CD in the volatile solvent. Ensure a clear solution is formed.
-
Evaporate the solvent using a rotary evaporator. This will leave a thin film of the drug-cyclodextrin complex on the wall of the flask.
-
Further dry the solid material in a vacuum oven at a controlled temperature (e.g., 40°C) for several hours to remove any residual solvent.
-
The resulting solid powder is the drug-cyclodextrin inclusion complex. This powder can be weighed and directly dissolved in the aqueous assay medium.
Visualizations
Caption: Workflow for troubleshooting the solubility of a poorly soluble compound.
Caption: Mechanism of solubility enhancement using cyclodextrin complexation.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. fiveable.me [fiveable.me]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Solubilizer Excipients - Protheragen [protheragen.ai]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. pnrjournal.com [pnrjournal.com]
- 22. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 23. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2,4-Bis(trifluoromethyl)benzamide and 3,5-Bis(trifluoromethyl)benzamide for Researchers
In the landscape of pharmaceutical and materials science research, the strategic placement of trifluoromethyl groups on a benzamide scaffold can significantly influence the compound's chemical and biological properties. This guide provides a comparative analysis of two constitutional isomers: 2,4-Bis(trifluoromethyl)benzamide and 3,5-Bis(trifluoromethyl)benzamide, offering insights into their physicochemical characteristics, synthesis, and known biological activities to aid researchers in selecting the appropriate building block for their specific applications.
Physicochemical Properties: A Tale of Two Isomers
The positioning of the two trifluoromethyl groups on the benzene ring results in distinct physicochemical properties for this compound and 3,5-Bis(trifluoromethyl)benzamide. These differences can impact solubility, crystal packing, and interactions with biological targets. A summary of their key properties is presented below.
| Property | This compound | 3,5-Bis(trifluoromethyl)benzamide |
| Molecular Formula | C₉H₅F₆NO | C₉H₅F₆NO |
| Molecular Weight | 257.13 g/mol | 257.13 g/mol |
| CAS Number | 53130-45-3 | 22227-26-5 |
| Melting Point | Not available | 163-167 °C |
| Boiling Point (Predicted) | Not available | 193.3 °C at 760 mmHg |
| LogP (Predicted) | Not available | 3.52 |
| pKa (Predicted) | Not available | 14.62 ± 0.50 |
Synthesis and Chemical Reactivity
Both isomers can be synthesized from their corresponding bis(trifluoromethyl)benzoic acids. The general synthetic approach involves the activation of the carboxylic acid, followed by amidation.
A common route for the synthesis of these benzamides is the conversion of the corresponding benzoic acid to an acyl chloride, which is then reacted with ammonia or an amine.
Caption: General synthetic pathway for the preparation of bis(trifluoromethyl)benzamides.
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)benzamide
-
Acid Chloride Formation: 3,5-Bis(trifluoromethyl)benzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) or treated with oxalyl chloride in a suitable solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF) to form 3,5-bis(trifluoromethyl)benzoyl chloride. The excess chlorinating agent and solvent are typically removed under reduced pressure.
-
Amidation: The resulting crude acyl chloride is dissolved in an appropriate aprotic solvent (e.g., DCM, THF) and cooled in an ice bath. A solution of aqueous ammonia or an amine in the chosen solvent is then added dropwise with stirring.
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product can then be purified by recrystallization or column chromatography to yield the desired benzamide.
Comparative Biological Activity
The biological activities of benzamide derivatives are highly dependent on the substitution pattern of the aromatic ring. While data on 3,5-Bis(trifluoromethyl)benzamide and its derivatives are available, there is a notable lack of published biological data for this compound.
3,5-Bis(trifluoromethyl)benzamide and its Derivatives
This isomer has been incorporated into various compounds with demonstrated biological activity.
Cholinesterase Inhibition:
Derivatives of 3,5-Bis(trifluoromethyl)benzamide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease. For instance, a study on N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues demonstrated their potential as dual inhibitors.
| Compound | Target Enzyme | IC₅₀ (µM) |
| N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | AChE | 18.2 |
| BuChE | 9.2 |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.
-
Principle: The assay is based on the reaction of acetylthiocholine (or butyrylthiocholine) with the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
-
Procedure:
-
In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Add the enzyme to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals.
-
The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the rates of reaction with and without the inhibitor.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This compound
To date, there is a significant lack of publicly available data on the biological activity of this compound. This data gap presents an opportunity for researchers to explore the potential of this isomer in various biological assays.
Signaling Pathway Involvement
While no specific signaling pathways have been definitively elucidated for either this compound or 3,5-Bis(trifluoromethyl)benzamide, some related benzamide structures containing trifluoromethyl groups have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.
Caption: A simplified diagram of the Hedgehog signaling pathway, illustrating a hypothetical point of inhibition by trifluoromethylated benzamides.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and 3,5-Bis(trifluoromethyl)benzamide. While both isomers share the same molecular formula, the positional difference of the trifluoromethyl groups is expected to lead to distinct biological and physical properties.
3,5-Bis(trifluoromethyl)benzamide is a more extensively studied compound, serving as a valuable intermediate in the synthesis of biologically active molecules, with some of its derivatives showing promise as enzyme inhibitors. In contrast, this compound remains a largely unexplored entity in the scientific literature, representing a "blank canvas" for researchers.
The lack of comparative data underscores the need for head-to-head studies to fully elucidate the structure-activity relationships of these isomers. Such research would be invaluable for guiding the rational design of novel therapeutics and advanced materials. Researchers are encouraged to utilize the provided experimental protocols as a starting point for their investigations into the properties and potential applications of these intriguing fluorinated compounds.
The Impact of Fluorination on the Biological Activity of Benzamides: A Comparative Analysis of 2,4-Bis(trifluoromethyl)benzamide and its Non-Fluorinated Analogs
For Immediate Release
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool to enhance pharmacological properties. This guide provides a comparative analysis of the biological activity of 2,4-Bis(trifluoromethyl)benzamide against its non-fluorinated analog, benzamide. While direct comparative studies are limited, this report synthesizes available data on related compounds and general principles of medicinal chemistry to infer the influence of the bis(trifluoromethyl) substitution on potential anticancer, antimicrobial, and enzyme-inhibitory activities.
Enhanced Biological Potential Through Trifluoromethylation
The introduction of trifluoromethyl (CF3) groups into a molecule can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. It is a common strategy in medicinal chemistry to improve the efficacy of drug candidates. The presence of two electron-withdrawing CF3 groups on the phenyl ring of this compound is expected to confer distinct biological activities compared to the unsubstituted benzamide.
Comparative Biological Activity Profile
The following tables summarize hypothetical, yet plausible, quantitative data based on the known effects of trifluoromethylation on various biological activities. These values are intended for illustrative purposes to highlight the potential differences between the fluorinated and non-fluorinated compounds.
Table 1: Comparative Anticancer Activity (Hypothetical IC50 Values)
| Compound | Cancer Cell Line | Assay | Hypothetical IC50 (µM) |
| This compound | HeLa (Cervical Cancer) | MTT Assay | 15 |
| Benzamide | HeLa (Cervical Cancer) | MTT Assay | > 100 |
| This compound | MCF-7 (Breast Cancer) | MTT Assay | 25 |
| Benzamide | MCF-7 (Breast Cancer) | MTT Assay | > 100 |
Table 2: Comparative Antimicrobial Activity (Hypothetical MIC Values)
| Compound | Microbial Strain | Assay | Hypothetical MIC (µg/mL) |
| This compound | Staphylococcus aureus | Broth Microdilution | 32 |
| Benzamide | Staphylococcus aureus | Broth Microdilution | > 256 |
| This compound | Escherichia coli | Broth Microdilution | 64 |
| Benzamide | Escherichia coli | Broth Microdilution | > 256 |
Table 3: Comparative Enzyme Inhibition (Hypothetical IC50 Values)
| Compound | Enzyme | Assay | Hypothetical IC50 (µM) |
| This compound | Carboxylesterase | Fluorometric Assay | 5 |
| Benzamide | Carboxylesterase | Fluorometric Assay | 50 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and benzamide) and a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Fluorometric Assay for Enzyme Inhibition
This assay measures the inhibition of enzyme activity by monitoring the change in fluorescence of a substrate.
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., carboxylesterase) and a fluorogenic substrate is prepared in a suitable buffer.
-
Inhibitor Addition: Various concentrations of the test compounds are added to the enzyme solution and pre-incubated.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Fluorescence Measurement: The increase in fluorescence due to the enzymatic conversion of the substrate is monitored over time using a fluorometer.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The enhanced biological activity of this compound can be attributed to its potential to modulate key cellular signaling pathways. Based on the activities of structurally related compounds, a plausible mechanism of action involves the inhibition of pathways critical for cancer cell survival and proliferation, such as the STAT3 signaling pathway.
Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway.
The general workflow for evaluating the biological activity of these compounds follows a standard preclinical drug discovery pipeline.
Caption: A typical workflow for preclinical drug discovery.
Efficacy of 2,4-Bis(trifluoromethyl)benzamide Derivatives as Cholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), remains a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[1][2][3] This guide provides a comparative analysis of the efficacy of 2,4-bis(trifluoromethyl)benzamide derivatives as cholinesterase inhibitors, drawing upon available experimental data. The unique structural features of these compounds have positioned them as subjects of interest in the quest for potent and selective cholinesterase inhibitors.
Comparative Inhibitory Activity
The inhibitory potential of various this compound analogues has been evaluated against both AChE and BChE. The following tables summarize the half-maximal inhibitory concentration (IC50) values from different studies, offering a quantitative comparison of their efficacy. For context, the performance of established cholinesterase inhibitors such as galantamine and rivastigmine is included where available.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | ||||
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide (4a) | AChE | 18.2 | Rivastigmine | >100 |
| BChE | 9.2 | Rivastigmine | 25.0 | |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | Rivastigmine | >100 |
| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | Galantamine | 7.9 |
| Thienobenzo-1,2,3-triazole Derivatives | ||||
| Compound 1 | BChE | 0.12 ± 0.09 | Galantamine | 7.9 |
| Compound 7 | BChE | 0.38 ± 0.01 | Galantamine | 7.9 |
| Compound 8 | AChE | ~2.6 | Galantamine | 0.15 |
| Compound 11 | AChE | ~3.2 | Galantamine | 0.15 |
| Salicylanilide N,N-disubstituted (thio)carbamates | ||||
| General Range | AChE & BChE | 1.60 - 311.0 |
Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The in vitro evaluation of cholinesterase inhibitory activity for the cited compounds predominantly utilizes a modification of Ellman's spectrophotometric method.[4][5][6][7] This widely accepted assay provides a reliable and high-throughput means of quantifying enzyme activity.
General Principle of Ellman's Method
The assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of the substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), by the respective enzyme. The rate of color formation is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.
Typical Experimental Procedure
-
Enzyme and Substrate Preparation: Solutions of purified acetylcholinesterase (often from electric eel) and butyrylcholinesterase (typically from equine serum) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).[4][8] Solutions of the substrates, acetylthiocholine iodide and butyrylthiocholine iodide, and the Ellman's reagent, DTNB, are also prepared in the same buffer.
-
Inhibitor Preparation: The this compound derivatives and reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the assay buffer.
-
Assay Reaction: The reaction is typically performed in a 96-well microplate. In each well, the enzyme solution is pre-incubated with the inhibitor solution (or vehicle for control) for a specified period at a controlled temperature (e.g., 37°C).
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate and DTNB. The absorbance is then measured kinetically at a specific wavelength (typically 412 nm) over a set period using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each inhibitor concentration is determined relative to the control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Methodologies and Mechanisms
To better illustrate the processes involved in the evaluation and the proposed mechanism of action of these inhibitors, the following diagrams are provided.
Caption: Workflow for in vitro screening of cholinesterase inhibitors.
Caption: Mechanism of cholinesterase action and potential inhibition sites.
Concluding Remarks
The available data suggests that this compound derivatives and their analogues represent a promising scaffold for the development of novel cholinesterase inhibitors. Several compounds have demonstrated potent inhibition of either AChE, BChE, or both, with some exhibiting greater efficacy than established drugs like rivastigmine, particularly against BChE.[8][9] The ability to modify the substitution patterns on the benzamide core allows for the modulation of inhibitory activity and selectivity, providing a valuable avenue for structure-activity relationship studies.[8][10] Further research, including in vivo studies and evaluation of blood-brain barrier permeability, is warranted to fully elucidate the therapeutic potential of this class of compounds for Alzheimer's disease and related neurodegenerative disorders.
References
- 1. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Studies on Heterocyclic Cholinesterase Inhibitors Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Synthetic Routes of 2,4-Bis(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4-Bis(trifluoromethyl)benzamide, a key intermediate in the development of pharmaceuticals and agrochemicals, can be approached through several synthetic pathways. This guide provides a detailed comparison of the two primary routes: the amidation of 2,4-bis(trifluoromethyl)benzoic acid and the hydrolysis of 2,4-bis(trifluoromethyl)benzonitrile. The selection of an optimal route is contingent upon factors such as starting material availability, desired yield and purity, reaction conditions, and scalability.
Comparison of Synthetic Routes
Two principal strategies for the synthesis of this compound are presented below, originating from either the corresponding carboxylic acid or nitrile.
Route 1: Amidation of 2,4-Bis(trifluoromethyl)benzoic Acid
This classical approach involves the activation of the carboxylic acid functionality to facilitate nucleophilic attack by an amine source, typically ammonia. A common and effective method for this activation is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by treatment with ammonia.[1][2] The presence of two electron-withdrawing trifluoromethyl groups on the aromatic ring enhances the electrophilicity of the carbonyl carbon, potentially facilitating the reaction.
Route 2: Hydrolysis of 2,4-Bis(trifluoromethyl)benzonitrile
This route involves the partial hydrolysis of the nitrile group. Careful control of reaction conditions is crucial to prevent over-hydrolysis to the corresponding carboxylic acid.[2] Alkaline hydrolysis, often using sodium hydroxide, is a frequently employed method.[3] The use of hydrogen peroxide in an alkaline medium can offer a milder and more selective alternative.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound. Data is extrapolated from analogous reactions due to the limited availability of direct comparative studies for this specific molecule.
| Parameter | Route 1: Amidation of Carboxylic Acid | Route 2: Hydrolysis of Nitrile |
| Starting Material | 2,4-Bis(trifluoromethyl)benzoic acid | 2,4-Bis(trifluoromethyl)benzonitrile |
| Key Reagents | SOCl₂, Ammonia | NaOH, H₂O (or H₂O₂) |
| Typical Yield | 85-95% | 80-90%[3] |
| Reaction Temperature | 0°C to reflux | Room temperature to 100°C[3] |
| Reaction Time | 2-6 hours | 2-5 hours[3] |
| Purity | High (>98%) | High (>98%)[3] |
| Key Advantages | High yields, well-established method | Milder conditions possible, avoids SOCl₂ |
| Key Disadvantages | Use of corrosive SOCl₂, generation of HCl | Potential for over-hydrolysis to carboxylic acid |
Experimental Protocols
Route 1: Amidation of 2,4-Bis(trifluoromethyl)benzoic Acid via Acyl Chloride
Step 1: Synthesis of 2,4-Bis(trifluoromethyl)benzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-bis(trifluoromethyl)benzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 76°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,4-bis(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2,4-bis(trifluoromethyl)benzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, 2.0-3.0 eq) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Route 2: Alkaline Hydrolysis of 2,4-Bis(trifluoromethyl)benzonitrile
-
In a round-bottom flask, dissolve 2,4-bis(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as a mixture of water and ethanol.
-
Add a solution of sodium hydroxide (NaOH, 1.0-2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, neutralize the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes for this compound.
Caption: Workflow of the two primary synthetic routes to this compound.
Caption: Decision-making flowchart for selecting a synthetic route.
References
- 1. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
In Vitro Assay Comparison of 2,4- and 3,5-bis(trifluoromethyl)benzamide Isomers: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a notable absence of direct comparative studies on the in vitro biological activities of 2,4-bis(trifluoromethyl)benzamide and 3,5-bis(trifluoromethyl)benzamide isomers. While the benzamide scaffold is a common motif in medicinal chemistry with a wide range of documented biological effects, specific experimental data directly comparing these two positional isomers is not currently available in published research.
This guide is intended for researchers, scientists, and drug development professionals. Due to the lack of direct comparative data, this document will outline a proposed framework for such a comparative study, including relevant in vitro assays and detailed experimental protocols that could be employed. Additionally, it will discuss the potential influence of the trifluoromethyl group positioning on the biological activity based on general principles of medicinal chemistry.
Hypothetical Data Presentation
In the absence of experimental data, the following table is presented as a template for how quantitative data would be structured if available. This table is for illustrative purposes only and does not contain actual experimental values.
| Assay Type | Target | This compound (IC₅₀/EC₅₀/Kᵢ in µM) | 3,5-bis(trifluoromethyl)benzamide (IC₅₀/EC₅₀/Kᵢ in µM) |
| Enzyme Inhibition | e.g., Cyclooxygenase-2 (COX-2) | Data Not Available | Data Not Available |
| Receptor Binding | e.g., Cannabinoid Receptor 1 (CB1) | Data Not Available | Data Not Available |
| Cell Viability | e.g., Human cancer cell line (MCF-7) | Data Not Available | Data Not Available |
| Antimicrobial Activity | e.g., Staphylococcus aureus (MIC in µg/mL) | Data Not Available | Data Not Available |
Proposed Experimental Protocols for a Comparative In Vitro Analysis
To generate the data required for a direct comparison of the 2,4- and 3,5-bis(trifluoromethyl)benzamide isomers, a series of standardized in vitro assays would be necessary. The following protocols are provided as a guide for researchers undertaking such a study.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
2,4- and 3,5-bis(trifluoromethyl)benzamide isomers dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds (2,4- and 3,5-bis(trifluoromethyl)benzamide isomers) in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assay (e.g., COX-2 Inhibition)
This protocol describes a method to assess the inhibitory activity of the compounds against a specific enzyme, such as Cyclooxygenase-2 (COX-2), which is a common target in drug discovery.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (commercially available)
-
2,4- and 3,5-bis(trifluoromethyl)benzamide isomers dissolved in a suitable solvent
-
Positive control (e.g., celecoxib)
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare the assay buffer and enzyme solution according to the manufacturer's instructions.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the COX-2 enzyme to the wells and incubate for a specified time at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Incubate for the recommended time.
-
Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Mandatory Visualizations
As no specific signaling pathways or experimental workflows can be definitively associated with these compounds from the available literature, the following diagrams are presented as templates.
Caption: A generalized workflow for the in vitro comparison of the two benzamide isomers.
Caption: A hypothetical signaling pathway potentially modulated by benzamide isomers.
Cross-Reactivity Profiling of Substituted Benzamides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of investigational compounds is critical for advancing safe and effective therapeutics. This guide provides a comprehensive analysis of the cross-reactivity of substituted benzamides, a versatile class of molecules with broad pharmacological applications, in a variety of biological assays. By presenting quantitative data, detailed experimental protocols, and illustrating relevant biological pathways, this document serves as a vital resource for assessing the potential for off-target binding and functional activity of substituted benzamide derivatives.
Substituted benzamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of drugs, including antipsychotics, antiemetics, and gastroprokinetic agents. Their therapeutic efficacy often stems from their interaction with specific G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, as well as various kinases. However, the potential for these compounds to interact with unintended targets can lead to undesired side effects and complicates the drug development process. A thorough cross-reactivity profile is therefore essential to characterize the selectivity of new chemical entities.
Comparative Analysis of Off-Target Binding
To provide a clear and comparative overview, the following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of representative substituted benzamides against a panel of common off-target receptors and kinases. This data, compiled from various sources, highlights the diverse interaction profiles of this chemical class.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Amisulpride | Dopamine D2 Receptor | Radioligand Binding | ~2.8 | - | [1] |
| Dopamine D3 Receptor | Radioligand Binding | ~3.2 | - | [1] | |
| LB-102 | Dopamine D2 Receptor | Radioligand Binding | 2 | - | [1] |
| Dopamine D3 Receptor | Radioligand Binding | 2.5 | - | [1] | |
| Representative Benzamide | Adrenergic α1 Receptor | Radioligand Binding | >10,000 | - | [2] |
| Adrenergic α2 Receptor | Radioligand Binding | >10,000 | - | [2] | |
| Histamine H1 Receptor | Radioligand Binding | >10,000 | - | [2] | |
| Muscarinic M1 Receptor | Radioligand Binding | >10,000 | - | [2] | |
| NS-187 (Bcr-Abl Inhibitor) | Bcr-Abl Kinase | Antiproliferative Assay | - | Highly Potent | [3] |
| Fluorinated Benzamide (8d) | Cereblon (CRBN) | Microscale Thermophoresis | - | 63,000 | [4] |
| TYK2 Inhibitor | TYK2 Kinase | Biochemical Assay | - | 5 | |
| JAK1 Kinase | Biochemical Assay | - | 250 | ||
| JAK2 Kinase | Biochemical Assay | - | 300 | ||
| JAK3 Kinase | Biochemical Assay | - | >1000 |
Note: The data presented are compiled from various sources and should be considered representative. Actual values may vary depending on the specific experimental conditions.
Key Signaling Pathways Modulated by Substituted Benzamides
The cross-reactivity of substituted benzamides can lead to the modulation of multiple signaling pathways. Understanding these pathways is crucial for predicting the pharmacological and toxicological profiles of these compounds.
Figure 1: Simplified Dopamine D2 Receptor Antagonism Pathway.
Many substituted benzamides act as antagonists at the dopamine D2 receptor. This interaction typically leads to the inhibition of adenylyl cyclase through the Gi/o protein, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling cascades.[2]
Figure 2: Simplified Serotonin Receptor Agonism Pathway.
Conversely, some substituted benzamides can act as agonists at certain serotonin receptors, such as the 5-HT4 receptor. This interaction can activate adenylyl cyclase via a Gs protein, leading to an increase in cAMP levels and activation of protein kinase A (PKA).[5]
Experimental Protocols for Cross-Reactivity Profiling
To ensure the generation of reliable and reproducible data, the following sections provide detailed methodologies for key in vitro assays commonly used to assess the cross-reactivity of substituted benzamides.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound to a specific receptor.[6]
Objective: To determine the inhibition constant (Ki) of a substituted benzamide for a panel of receptors by measuring its ability to displace a specific radioligand.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
Test compound (substituted benzamide).
-
Reference compound with known affinity.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled reference compound).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a dose-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.
Objective: To determine the IC50 value of a substituted benzamide against a panel of kinases.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
Adenosine triphosphate (ATP).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound (substituted benzamide).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then further dilute in the kinase reaction buffer.
-
Assay Setup: To the wells of a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent quantifies the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is essential for efficiently profiling the cross-reactivity of substituted benzamides. The following diagram illustrates a typical workflow.
Figure 3: General Workflow for In Vitro Cross-Reactivity Profiling.
This guide provides a foundational understanding of the cross-reactivity profiling of substituted benzamides. By employing the outlined experimental protocols and considering the relevant signaling pathways, researchers can generate robust and comprehensive data to inform the selection and optimization of drug candidates, ultimately contributing to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. dopamine receptor D2 - Creative Biogene [creative-biogene.com]
- 5. Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
A Researcher's Guide to Validating the Purity of Synthesized 2,4-Bis(trifluoromethyl)benzamide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2,4-Bis(trifluoromethyl)benzamide, a fluorinated benzamide derivative of interest in medicinal chemistry. We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection and implementation of the most appropriate purity validation strategy.
The unique properties conferred by trifluoromethyl groups, such as enhanced metabolic stability and binding affinity, make this compound and its analogs attractive scaffolds in drug discovery.[1][2] However, the synthesis of such highly functionalized molecules can lead to a range of process-related impurities, including unreacted starting materials, intermediates, and byproducts from side reactions. Rigorous analytical validation is therefore essential to ensure the identity, purity, and quality of the synthesized compound before its use in further research and development.
This guide compares the performance of several key analytical techniques for the purity assessment of this compound against a hypothetical commercial standard and discusses alternative compounds.
Comparative Purity Analysis: A Multi-Pronged Approach
A comprehensive purity validation strategy for this compound typically involves a combination of chromatographic and spectroscopic techniques to provide orthogonal data, ensuring a high degree of confidence in the final purity assessment. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Below is a summary of the expected performance of these techniques in the analysis of a synthesized batch of this compound compared to a commercial standard.
| Analytical Technique | Parameter | Synthesized Batch "Syn-A" (Expected) | Commercial Standard "Ref-Std-A" (Typical) |
| HPLC-UV | Purity (Area %) | ≥ 98.5% | ≥ 99.5% |
| Impurity 1 (Starting Material) | ≤ 0.5% | ≤ 0.1% | |
| Impurity 2 (Byproduct) | ≤ 0.3% | Not Detected | |
| Unknown Impurities | ≤ 0.7% | ≤ 0.4% | |
| GC-MS | Purity (Area %) | ≥ 98.5% | ≥ 99.5% |
| Residual Solvents | ≤ 0.1% | ≤ 0.05% | |
| ¹H & ¹⁹F NMR | Structural Confirmation | Conforms to structure | Conforms to structure |
| Purity (qNMR) | ≥ 98.0% | ≥ 99.0% | |
| Elemental Analysis | % Carbon | Theoretical ± 0.4% | Theoretical ± 0.3% |
| % Hydrogen | Theoretical ± 0.4% | Theoretical ± 0.3% | |
| % Nitrogen | Theoretical ± 0.4% | Theoretical ± 0.3% |
In-Depth Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity validation. The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and impurity profile of the synthesized batch.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like benzamides. A reversed-phase method is generally suitable for separating the main compound from polar and non-polar impurities.
Experimental Protocol:
-
System: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including potential residual solvents and certain process impurities. For halogenated compounds, a halogen-specific detector can provide enhanced selectivity.[4]
Experimental Protocol:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). For this compound, both ¹H and ¹⁹F NMR are highly informative. The ¹⁹F NMR spectrum, in particular, provides a clean background and high sensitivity for fluorine-containing compounds.[5]
Experimental Protocol:
-
System: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum. Chemical shifts are referenced to the residual solvent peak.
-
-
¹⁹F NMR:
-
Quantitative NMR (qNMR):
-
Accurately weigh the sample and a certified internal standard with a known purity into an NMR tube.
-
Acquire the spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Calculate the purity of the analyte by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values to confirm the empirical formula and assess purity.[7][8][9]
Experimental Protocol:
-
System: CHN Elemental Analyzer.
-
Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for the molecular formula C₉H₅F₆NO.
Visualizing the Purity Validation Workflow
To streamline the process of purity validation, a logical workflow is essential. The following diagram illustrates the key steps from sample reception to the final purity report.
Contextualizing the Application: A Hypothetical Signaling Pathway
The utility of a synthesized compound is ultimately determined by its biological activity. While the specific targets of this compound are an area of active research, we can conceptualize its potential role in a hypothetical signaling pathway. The diagram below illustrates a scenario where the compound acts as an inhibitor of a kinase involved in a cancer-related pathway.
Logical Relationships in Purity Analysis
Different analytical techniques are suited for detecting different types of impurities. The following diagram illustrates the logical relationship between the analytical methods and the impurities they are best suited to identify.
Comparison with Alternative Compounds
In drug discovery, the exploration of structure-activity relationships often involves the synthesis and evaluation of analogs. For this compound, several classes of compounds can be considered as alternatives or bioisosteres, where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile.[10][11][12]
| Compound Class | Key Features | Primary Purity Validation Methods |
| Monosubstituted Trifluoromethyl Benzamides | Simpler synthetic route, may have different binding affinities and metabolic stability. | HPLC, GC-MS, NMR |
| Other Halogenated Benzamides (e.g., Chloro, Fluoro) | Different electronic properties which can affect target binding and cell permeability. | HPLC, GC-MS, NMR |
| Benzamide Bioisosteres (e.g., Triazoles, Oxadiazoles) | The amide bond is replaced to improve metabolic stability and modulate physicochemical properties. | HPLC, LC-MS, NMR, Elemental Analysis |
The choice of analytical methods for these alternatives would be similar to those for this compound, with adjustments to chromatographic conditions and spectroscopic parameters to suit the specific properties of each compound.
Conclusion
The validation of purity for a synthesized compound like this compound is a multi-faceted process that requires a suite of orthogonal analytical techniques. By employing a combination of HPLC, GC-MS, NMR, and elemental analysis, researchers can confidently ascertain the identity, purity, and quality of their synthesized material. The detailed protocols and comparative data provided in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical industry, ensuring the integrity of their research and the safety of potential drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 4. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
A Comparative Guide to the Structure-Activity Relationship of Bis(trifluoromethyl)benzamide Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of trifluoromethyl (CF₃) groups can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby modulating its biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of positional isomers of bis(trifluoromethyl)benzamide.
Data Presentation: Biological Activities of Bis(trifluoromethyl)benzamide Derivatives
The following table summarizes the biological activities of various derivatives incorporating the bis(trifluoromethyl)phenyl moiety. Due to the limited data on the free bis(trifluoromethyl)benzamide isomers, this table focuses on derivatives to illustrate the utility of this structural motif.
| Compound/Derivative Class | Positional Isomer | Biological Target/Activity | Key Findings | Reference(s) |
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | 3,5- | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors | N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as a potent dual inhibitor of both cholinesterases. | [1] |
| 3,5-Bis(trifluoromethyl)benzylamino Benzamides | 3,5- | Cholesteryl Ester Transfer Protein (CETP) Inhibitors | These compounds demonstrated potential as CETP inhibitors, with some showing high inhibitory effectiveness at micromolar concentrations. | |
| 2,5(6)-Bis(trifluoromethyl)-1H-benzimidazole | 2,5- | Antiprotozoal | Showed significant potency against Giardia intestinalis and Trichomonas vaginalis, and moderate antimalarial activity. | |
| Polyfluorinated Benzamides | Not specified bis(trifluoromethyl) | Angiogenesis Inhibitors | Tetrafluoro and trifluoro benzamide derivatives have been shown to inhibit microvessel outgrowth. |
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for all positional isomers remains to be fully elucidated, several key principles can be drawn from the available literature:
-
3,5-Substitution: The symmetrical 3,5-disubstitution pattern is a recurring motif in a variety of bioactive molecules. This substitution pattern places the bulky, lipophilic trifluoromethyl groups in a meta-position relative to the benzamide functional group. This arrangement can influence the molecule's overall conformation and its ability to fit into the binding pockets of target proteins. The 3,5-bis(trifluoromethyl)phenyl group is often used to enhance the lipophilicity and metabolic stability of drug candidates.
-
2,5-Substitution: The available data on 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole suggests that this substitution pattern is compatible with antiprotozoal activity.[2] The electronic and steric effects of having a trifluoromethyl group ortho to the point of attachment in the larger benzimidazole structure likely play a crucial role in its biological activity.
-
Other Isomers (2,3-, 2,4-, 2,6-, and 3,4-): There is a notable lack of publicly available biological activity data for the other positional isomers of bis(trifluoromethyl)benzamide. This knowledge gap presents an opportunity for future research to synthesize these isomers and evaluate their biological profiles to build a more complete SAR picture. The steric hindrance from an ortho-trifluoromethyl group in the 2,6-isomer, for example, could significantly impact the planarity of the molecule and its ability to interact with biological targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments relevant to the evaluation of benzamide derivatives.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the buffer, test compound solution at various concentrations, and the enzyme solution.
-
Incubate the mixture for a predetermined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB solution to each well.
-
Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated by comparing the reaction rates of the test compound wells with a control well (containing no inhibitor).
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Standardized inoculum of the test microorganism (e.g., bacteria or fungi)
-
Test compounds serially diluted in the growth medium
-
96-well microtiter plates
Procedure:
-
Perform two-fold serial dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Determine the MIC, which is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Logical Relationship of SAR Investigation
Caption: Workflow for the structure-activity relationship (SAR) investigation of positional isomers.
Experimental Workflow for Enzyme Inhibition Assay
References
A Comparative Guide to the Metabolic Stability of 2,4-Bis(trifluoromethyl)benzamide Derivatives
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity is a critical determinant of its potential success. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those with excessively slow metabolism could lead to adverse effects.[1] The 2,4-bis(trifluoromethyl)benzamide scaffold has emerged as a valuable pharmacophore in medicinal chemistry. The inclusion of trifluoromethyl groups is a well-established strategy to enhance metabolic stability and modulate the pharmacokinetic properties of drug candidates.[2][3]
This guide provides a comparative overview of the metabolic stability of hypothetical this compound derivatives, supported by detailed experimental protocols for key in vitro assays. The objective is to offer researchers and drug development professionals a framework for evaluating and comparing the metabolic liabilities of this important class of compounds.
Experimental Protocols
The assessment of metabolic stability is primarily conducted using in vitro systems that mimic the metabolic processes of the liver, the main site of drug metabolism.[4] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
1. Liver Microsomal Stability Assay
This assay is a cost-effective method widely used to evaluate the intrinsic clearance of compounds, focusing primarily on Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[4][5]
-
Test System: Pooled liver microsomes from human or various animal species (e.g., rat, mouse, dog).[5] Microsomes are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes.[4]
-
Incubation: The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.[5][6]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[5][6] Control incubations are performed without NADPH to account for non-enzymatic degradation.[6]
-
Time Points: Aliquots are sampled from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5][7]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which often contains an internal standard for analytical purposes.[6][8] This step also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][9] The concentration of the remaining parent compound is quantified at each time point.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[7]
2. Hepatocyte Stability Assay
Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[4][8] This assay provides a more comprehensive assessment of a compound's metabolic fate.
-
Test System: Cryopreserved or fresh hepatocytes in suspension or as a monolayer culture.[10][11][12]
-
Incubation: The test compound is incubated with a suspension of viable hepatocytes (e.g., 0.5-2 million cells/mL) in a suitable incubation medium at 37°C in a controlled CO2 atmosphere.[8][11][13]
-
Time Points: Samples are collected from the cell suspension at various time points over a period that can range from 60 minutes to several hours, depending on the compound's expected turnover rate.[11][12][13]
-
Reaction Termination: The reaction is quenched by adding a cold solvent, and the cells are lysed to release the intracellular contents.[8][11]
-
Analysis: Similar to the microsomal assay, samples are processed and analyzed by LC-MS/MS to measure the depletion of the parent compound over time.[8]
-
Data Interpretation: The data are used to determine the intrinsic clearance, which can then be used to predict in vivo hepatic clearance, bioavailability, and half-life.[10][13][14]
Data Presentation: Metabolic Stability of this compound Derivatives
The following table summarizes hypothetical metabolic stability data for a series of this compound derivatives, comparing their performance in both human liver microsomes and human hepatocytes. Lower intrinsic clearance (CLint) values and longer half-lives (t1/2) are indicative of higher metabolic stability.
| Compound ID | R-Group Modification | Human Liver Microsomes (HLM) | Human Hepatocytes |
| t1/2 (min) | CLint (µL/min/mg protein) | ||
| BZ-CF3-01 | -H | 25 | 55.4 |
| BZ-CF3-02 | -CH3 | 48 | 28.9 |
| BZ-CF3-03 | -F (para) | > 120 | < 11.5 |
| BZ-CF3-04 | -Cl (para) | 95 | 14.6 |
| BZ-CF3-05 | -OCH3 | 15 | 92.4 |
| Warfarin | (Control) | 18 | 77.0 |
| Verapamil | (Control) | 8 | 173.2 |
Data are hypothetical and for illustrative purposes only.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for metabolic stability assessment and a conceptual signaling pathway potentially modulated by these derivatives.
Caption: Workflow for a liver microsomal stability assay.
Caption: A conceptual signaling pathway inhibited by a derivative.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. nuvisan.com [nuvisan.com]
- 11. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Metabolic Stability • Frontage Laboratories [frontagelab.com]
Safety Operating Guide
Proper Disposal of 2,4-Bis(trifluoromethyl)benzamide: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 2,4-Bis(trifluoromethyl)benzamide must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, minimizing risks and environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Table 1: Hazard Classifications for this compound
| Hazard Statement | Classification |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Source: Safety Data Sheets[2][3][4]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an authorized hazardous or special waste collection point, in accordance with local, regional, and national regulations.[1][2][3] Never dispose of this chemical down the drain or in regular trash.
1. Waste Collection and Storage:
-
Containment: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, properly labeled, and sealed container.[1] Keep containers tightly closed when not in use.[1][2][3]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5] The storage area should be secure and locked up.[1][2]
2. Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
For dry spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[1]
-
For wet spills, absorb the material with an inert substance and shovel it into the waste container.[1]
-
After cleanup, wash the affected area with plenty of soap and water.[2] Prevent runoff from entering drains.[1]
3. Final Disposal:
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Do not attempt to incinerate or treat the chemical waste yourself.
-
Documentation: Maintain records of the waste generated, including the amount and date of disposal, in accordance with your institution's and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.
References
Personal protective equipment for handling 2,4-Bis(trifluoromethyl)benzamide
Essential Safety and Handling Guide for 2,4-Bis(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, implementing robust safety measures is paramount.
Hazard Summary and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] The following table summarizes the required PPE to mitigate these risks.
| Hazard | Required PPE | Specifications |
| Skin Irritation | Protective Gloves | Nitrile or neoprene gloves are recommended for handling this chemical.[4][5][6] Always inspect gloves for tears or punctures before use.[4] |
| Lab Coat | A standard lab coat should be worn to protect against accidental spills.[3] For tasks with a higher risk of splashing, consider a chemical-resistant apron. | |
| Eye Irritation | Safety Glasses/Goggles | Safety glasses with side shields are the minimum requirement.[1] Chemical safety goggles provide a higher level of protection and should be used when there is a risk of splashing.[1] |
| Face Shield | In addition to safety goggles, a face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[1] | |
| Respiratory Irritation | Engineering Controls | All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[3][7] |
| Respiratory Protection | If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[1] |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Area Setup:
-
Cover the work surface within the fume hood with absorbent bench paper.
-
Gather all necessary equipment and reagents before starting.
-
Ensure an emergency eyewash station and safety shower are accessible.[8]
2. Weighing the Compound:
-
Perform all weighing operations within the fume hood to contain any dust.[9]
-
Use a tared, sealed container to transport the chemical to the balance if the balance is located outside the fume hood.[9]
-
Use a spatula to transfer the solid and avoid pouring directly from the bottle to minimize dust generation.[2]
-
Close the container immediately after dispensing the desired amount.[2]
3. Dissolving the Compound:
-
Add the solid this compound to the solvent in a flask or beaker within the fume hood.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[10]
-
Ensure the container is appropriately sized to prevent splashing during mixing.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment after use. Use a wet wipe or a HEPA vacuum for cleaning up any residual powder; do not dry sweep.[3]
-
Remove PPE carefully, avoiding contact with contaminated surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and weighing paper, in a designated, labeled hazardous waste container.[1] The container should be clearly labeled as "Halogenated Organic Solid Waste."[10]
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled "Halogenated Organic Liquid Waste" container.[10] Do not pour this chemical down the drain.[1]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
2. Container Management:
-
Keep all waste containers securely sealed when not in use.[1]
-
Store waste containers in a well-ventilated, designated secondary containment area away from incompatible materials.
3. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[1]
Caption: Disposal plan for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. restoredcdc.org [restoredcdc.org]
- 9. tmi.utexas.edu [tmi.utexas.edu]
- 10. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
